Iomeprol hydrolysate-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20I3N3O7/c1-6(25)22-14-12(18)9(15(28)20-2-7(26)4-23)11(17)10(13(14)19)16(29)21-3-8(27)5-24/h7-8,23-24,26-27H,2-5H2,1H3,(H,20,28)(H,21,29)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCBLTRDEYPMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20I3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953226 | |
| Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-5-[(1-hydroxyethylidene)amino]-2,4,6-triiodobenzene-1,3-dicarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
747.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31127-80-7, 66108-90-5 | |
| Record name | 5-Acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31127-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031127807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-5-[(1-hydroxyethylidene)amino]-2,4,6-triiodobenzene-1,3-dicarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R*,R*)-(±)-5-(acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthaldiamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Benzenedicarboxamide, 5-(acetylamino)-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(ACETYLAMINO)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK2UH2P436 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Molecular Identity of Iomeprol Hydrolysate-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, formation, and analytical considerations of Iomeprol hydrolysate-1, a key related substance of the non-ionic, tri-iodinated contrast agent, Iomeprol. This document is intended to serve as a valuable resource for professionals engaged in the research, development, and quality control of iodinated contrast media.
Chemical Structure of Iomeprol and its Hydrolysate-1
Iomeprol is a widely used X-ray contrast medium with a complex chemical structure designed for high water solubility and low osmolality. Its systematic name is N,N'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)methylamino]-2,4,6-triiodo-1,3-benzenedicarboxamide.
This compound , identified by the CAS Number 31127-80-7 , is a primary degradation product of Iomeprol. It is scientifically named 5-(Acetylamino)-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide . This compound is also recognized in pharmacopeial contexts as Iohexol Related Compound A .
The formation of this compound from Iomeprol involves the hydrolysis of the N-hydroxyacetyl group attached to the amine at the 5-position of the benzene (B151609) ring, resulting in a simpler N-acetyl group.
Table 1: Chemical and Physical Properties
| Property | Iomeprol | This compound |
| CAS Number | 78649-41-9 | 31127-80-7 |
| Molecular Formula | C₁₇H₂₂I₃N₃O₈ | C₁₆H₂₀I₃N₃O₇ |
| Molecular Weight | 777.09 g/mol | 747.06 g/mol |
| Systematic Name | N,N'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)methylamino]-2,4,6-triiodo-1,3-benzenedicarboxamide | 5-(Acetylamino)-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide |
Formation of this compound: The Hydrolysis Pathway
This compound is typically formed under forced degradation conditions, particularly through acid- or base-catalyzed hydrolysis. This process is a critical aspect of stability testing for Iomeprol drug substances and products, as it helps to identify potential degradants and establish stability-indicating analytical methods.
The hydrolysis specifically targets the amide linkage of the N-hydroxyacetyl side chain. The presence of a hydroxyl group on the acetyl moiety may influence the lability of this amide bond compared to the other two amide linkages on the benzene ring.
An In-depth Technical Guide to the Physicochemical Properties of Iomeprol Hydrolysate-1
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of Iomeprol hydrolysate-1, a primary degradation product of the non-ionic, iodinated contrast agent Iomeprol. Amide hydrolysis is a recognized degradation pathway for Iomeprol, and for the purposes of this document, this compound is identified as the product resulting from the hydrolysis of one of the two N-(2,3-dihydroxypropyl)carboxamide side chains. This guide outlines the structural characteristics, predicted and known physicochemical parameters, and detailed experimental protocols for the characterization of this compound. The information presented herein is intended to support research, quality control, and stability studies of Iomeprol and its related substances.
Introduction
Iomeprol is a widely used, third-generation, non-ionic, monomeric iodinated contrast agent with a favorable safety and tolerability profile.[1] Like all pharmaceuticals, Iomeprol is susceptible to degradation under various conditions, with hydrolysis being a key pathway. The formation of hydrolysis products can impact the safety, efficacy, and stability of the drug product. Therefore, a thorough understanding of the physicochemical properties of its degradation products is crucial for formulation development, stability-indicating method development, and regulatory compliance.
This guide focuses on "this compound," which we define as the mono-carboxylic acid derivative formed by the hydrolysis of one of the N-(2,3-dihydroxypropyl) isophthalamide (B1672271) moieties.
Structure and Identity of this compound
The chemical structure of Iomeprol features two identical N,N'-bis(2,3-dihydroxypropyl) side chains and one N-methyl-hydroxyacetamido side chain attached to a tri-iodinated benzene (B151609) ring. Amide hydrolysis is a significant degradation route for Iomeprol.[2] The initial hydrolysis product, herein referred to as this compound, is the compound where one of the N-(2,3-dihydroxypropyl)carboxamide groups is converted to a carboxylic acid.
-
Chemical Name: 5-(N-methyl-2-hydroxyacetamido)-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamic acid
-
Molecular Formula: C₁₄H₁₅I₃N₂O₈
-
Parent Compound: Iomeprol (C₁₇H₂₂I₃N₃O₈)
Physicochemical Properties
Direct experimental data for this compound is scarce in publicly available literature. The following table summarizes the calculated and estimated physicochemical properties based on its structure and data from structurally related iodinated benzoic acid derivatives.
| Property | Value (Predicted/Estimated) | Method of Determination/Prediction |
| Molecular Weight | 704.00 g/mol | Calculated from the molecular formula. |
| Melting Point | Not available. Expected to be a high-melting solid. | By analogy with similar tri-iodinated aromatic compounds which generally have high melting points due to strong intermolecular forces.[3] |
| pKa (carboxylic acid) | ~2.5 - 3.5 | Estimated based on the pKa of benzoic acid and the electron-withdrawing effects of the three iodine atoms and other substituents on the aromatic ring. Experimental determination via potentiometric titration or spectrophotometric methods is recommended.[4][5] |
| Aqueous Solubility | Expected to be pH-dependent. | The presence of a carboxylic acid group suggests that solubility will be low in acidic pH and will increase with increasing pH as the carboxylate salt is formed. The multiple hydroxyl groups contribute to water solubility. Determination via shake-flask method or nephelometry is advised.[6][7] |
| LogP (Octanol-Water Partition Coefficient) | Not available. Predicted to be lower than Iomeprol. | The introduction of a polar carboxylic acid group is expected to decrease the lipophilicity compared to the parent amide, Iomeprol. |
| Appearance | Expected to be a white to off-white solid. | Based on the appearance of Iomeprol and related compounds. |
Experimental Protocols
The following section details the methodologies for the synthesis, isolation, and characterization of this compound.
Generation of this compound (Forced Degradation)
A sample of this compound can be generated for characterization through forced degradation studies.
-
Acidic Hydrolysis:
-
Dissolve a known concentration of Iomeprol in a solution of 0.1 M hydrochloric acid.
-
Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 24-48 hours).
-
Monitor the degradation progress by High-Performance Liquid Chromatography (HPLC).
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide) before analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve a known concentration of Iomeprol in a solution of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature or slightly elevated temperature, monitoring the degradation by HPLC.
-
Neutralize the solution with a suitable acid (e.g., hydrochloric acid) before analysis.
-
Analytical Characterization
A stability-indicating HPLC method is essential for separating Iomeprol from its hydrolysate and other degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.8) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both Iomeprol and the hydrolysate have significant absorbance (e.g., 245 nm).
-
Quantification: The concentration of this compound can be determined by comparing its peak area to that of a reference standard, if available, or by relative peak area percentage.
LC-MS is a powerful technique for the identification and structural confirmation of degradation products.[10]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass data).
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Data Acquisition: Acquire full-scan mass spectra to determine the accurate mass of the molecular ion of this compound.
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion to obtain structural information and confirm the identity of the hydrolysate.
NMR spectroscopy provides detailed structural information for the unambiguous identification of this compound.[11]
-
Sample Preparation: Isolate a sufficient quantity of the hydrolysate using preparative HPLC. Dissolve the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR: Will show characteristic signals for the protons on the aromatic ring, the N-methyl group, and the dihydroxypropyl side chains. The disappearance of signals corresponding to one of the N-(2,3-dihydroxypropyl) groups and the appearance of a carboxylic acid proton signal (if in a non-exchanging solvent) would be indicative of hydrolysis.
-
¹³C NMR: Will provide information on the carbon skeleton of the molecule. The chemical shift of the carbonyl carbon will change from an amide to a carboxylic acid.
-
2D NMR (e.g., COSY, HSQC, HMBC): Can be used to establish the connectivity between protons and carbons, confirming the complete structure of the hydrolysate.
Determination of Physicochemical Parameters
-
Principle: The pKa of the carboxylic acid group can be determined by titrating a solution of the hydrolysate with a standardized base and monitoring the pH.
-
Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a water/co-solvent mixture).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[12]
-
-
Principle: This method determines the equilibrium solubility of a compound in a given solvent.
-
Procedure:
-
Add an excess amount of this compound to a series of vials containing different aqueous buffers of known pH.
-
Agitate the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the suspensions to remove undissolved solid.
-
Determine the concentration of the dissolved hydrolysate in the filtrate using a validated analytical method, such as HPLC-UV.[13]
-
Signaling Pathways and Biological Interactions
There is currently no specific information in the scientific literature regarding the interaction of this compound with biological signaling pathways. As a degradation product, it is not expected to have a defined pharmacological activity. However, the presence of such impurities in a drug product is a critical quality attribute that needs to be controlled within specified limits to ensure patient safety.
Visualizations
Hydrolysis Pathway of Iomeprol
Caption: Hydrolysis of Iomeprol to this compound.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While direct experimental data is limited, this document outlines the necessary theoretical background and experimental protocols to enable researchers to generate, isolate, and comprehensively characterize this important degradation product. Such studies are essential for ensuring the quality, safety, and stability of Iomeprol formulations. Further research is encouraged to obtain precise experimental data for the properties outlined in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. labsolu.ca [labsolu.ca]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmatutor.org [pharmatutor.org]
- 7. rheolution.com [rheolution.com]
- 8. waters.com [waters.com]
- 9. mdpi.com [mdpi.com]
- 10. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 11. A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR: AI Summary, Post-Publication Reviews & Author Contact - Peeref [peeref.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
An In-depth Technical Guide to the Synthesis of Iomeprol Intermediate: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathways for 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide, a key intermediate in the production of the non-ionic X-ray contrast agent, Iomeprol. This compound, sometimes referred to as "Iomeprol hydrolysate-1" or "Iomeprol intermediate-1" (CAS RN: 76801-93-9), is the central scaffold upon which the final Iomeprol molecule is constructed.
This document outlines two primary synthesis routes, detailing the necessary reagents, reaction conditions, and purification protocols. Quantitative data from various sources has been compiled for comparative analysis. Furthermore, logical workflow diagrams are provided to visually represent the synthesis pathways.
Core Synthesis Pathways
There are two principal methods for the synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide:
-
Route A: Amidation of a Triiodinated Precursor: This classic approach involves the reaction of 5-amino-2,4,6-triiodoisophthaloyl dichloride with 3-amino-1,2-propanediol (B146019).
-
Route B: Iodination of an Amide Precursor: This route, often employed in large-scale industrial manufacturing, involves the direct iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA).
Quantitative Data Summary
The following tables summarize the quantitative data associated with the key steps of the synthesis pathways.
Table 1: Synthesis via Amidation (Route A)
| Step | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Dichlorination | 5-amino-2,4,6-triiodoisophthalic acid | Thionyl chloride | 1,2-dichloroethane (B1671644) | 70-85 | 6 | ~100 (quantitative) | - |
| 2. Amidation | 5-amino-2,4,6-triiodoisophthaloyl dichloride | 3-amino-1,2-propanediol | - | - | - | 71 (purified) | >99 (HPLC) |
Table 2: Synthesis via Iodination (Route B - Continuous Process)
| Step | Starting Material | Reagent | Solvent | pH | Temperature (°C) | Yield (%) | Purity (%) |
| 1. Iodination | 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide HCl | Iodine chloride (ICl) | Water | 2-3 | 65-80 | - | ~99 (HPLC) |
| 2. Quenching | Reaction Mixture | Sodium bisulfite | Water | - | - | - | - |
| 3. Decolorizing | Quenched Mixture | Sodium dithionite (B78146) | Water | >4 | - | - | - |
| 4. Crystallization | Decolorized Mixture | - | Water | - | 25-45 | - | - |
Experimental Protocols
Route A: Amidation Pathway
Experiment 1: Synthesis of 5-amino-2,4,6-triiodoisophthaloyl dichloride
-
Materials:
-
5-amino-2,4,6-triiodoisophthalic acid (1 equivalent)
-
Thionyl chloride (SOCl₂) (3.9 equivalents)
-
Pyridine (B92270) (catalytic amount)
-
1,2-dichloroethane (solvent)
-
Ice-water
-
-
Procedure:
-
A suspension of 5-amino-2,4,6-triiodoisophthalic acid in 1,2-dichloroethane is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
A catalytic amount of pyridine is added to the suspension.
-
The mixture is heated to 70°C.
-
Thionyl chloride is added dropwise over a period of 2 hours.
-
The reaction mixture is then heated to 85°C and maintained for 6 hours.
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is carefully poured into ice-water to precipitate the product.
-
The resulting yellow precipitate is collected by filtration, washed with water until the pH of the filtrate is neutral (pH ~5), and dried under vacuum to yield 5-amino-2,4,6-triiodoisophthaloyl dichloride as a light yellow powder.
-
Experiment 2: Synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide
-
Materials:
-
5-amino-2,4,6-triiodoisophthaloyl dichloride (from Exp. 1)
-
3-amino-1,2-propanediol
-
A suitable solvent (e.g., dimethylacetamide - DMAc)
-
-
Procedure:
-
Note: Specific patented procedures often involve multiple steps of protection and deprotection of the hydroxyl groups to control side reactions. A generalized amidation is described here.
-
5-amino-2,4,6-triiodoisophthaloyl dichloride is dissolved in a suitable anhydrous solvent like DMAc under an inert atmosphere.
-
The solution is cooled, and 3-amino-1,2-propanediol is added portion-wise, maintaining a low temperature to control the exothermic reaction.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
The crude product is typically isolated by precipitation with a non-solvent and then subjected to purification steps such as recrystallization or column chromatography to yield the final product.
-
Route B: Iodination Pathway (Industrial Continuous Process)
Experiment 3: Continuous Synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide [1][2][3]
-
Materials:
-
5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride (ABA-HCl)[1]
-
Iodine chloride (ICl)
-
Sodium hydroxide (B78521) solution (50% w/w)
-
Sodium bisulfite
-
Sodium dithionite
-
Water
-
-
Procedure:
-
Iodination: An aqueous solution of ABA-HCl is prepared and the pH is adjusted to approximately 3 with sodium hydroxide solution. The solution is heated to 65-80°C. Iodine chloride is added in several portions, with pH readjustment to 2-3 before each addition. This step is performed in a first continuous stirred-tank reactor (CSTR).[1][2][3]
-
Quenching: The reaction mixture flows into a second reactor where excess iodine chloride is quenched by the addition of a sodium bisulfite solution.[1]
-
Decolorizing: The quenched reaction mixture is transferred to a third reactor. The pH is adjusted to above 4 (typically 4-6) with sodium hydroxide, and sodium dithionite is added to decolorize the solution.[1]
-
Crystallization: The decolorized solution is cooled to 25-45°C in a fourth reactor to induce crystallization of the product.[1][2][3]
-
Isolation: The resulting crystal slurry is continuously filtered and washed with water. The purified crystals are then dried to yield 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide with a purity of approximately 99%.[2]
-
Mandatory Visualizations
References
- 1. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]
A Technical Guide to the Key Intermediates in Iodixanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core intermediates and synthetic pathways involved in the production of Iodixanol (B1672021), a widely used non-ionic, dimeric, hexa-iodinated X-ray contrast agent. Understanding the synthesis of this complex molecule is critical for process optimization, impurity profiling, and the development of cost-effective manufacturing strategies. This document details the key chemical transformations, experimental protocols, and quantitative data associated with the industrial synthesis of Iodixanol.
Overview of the Synthetic Pathway
The commercial synthesis of Iodixanol is a multi-step process that typically begins with 5-nitroisophthalic acid. The general synthetic route involves the formation of an isophthalamide (B1672271) backbone, followed by reduction of the nitro group, tri-iodination of the aromatic ring, acetylation, and finally, a dimerization reaction to yield the final product. The key intermediates in this pathway are crucial for ensuring the final purity and yield of Iodixanol.
The overall synthesis can be visualized as a multi-stage process, with each step yielding a key intermediate that is the precursor for the subsequent reaction. The efficiency and purity of each intermediate directly impact the overall success of the synthesis.
Caption: High-level overview of the Iodixanol synthesis pathway.
Key Intermediates and Their Synthesis
This section provides a detailed description of the synthesis of each key intermediate, including experimental protocols and quantitative data where available.
5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA)
5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, often referred to as ABA, is a pivotal intermediate. Its synthesis typically starts from 5-nitroisophthalic acid and involves three main steps: esterification, amidation, and reduction.
Caption: Synthesis workflow for 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA).
Experimental Protocol for ABA Synthesis:
A common method for preparing ABA involves the following steps[1][2]:
-
Esterification: 5-nitroisophthalic acid is esterified to dimethyl 5-nitroisophthalate.
-
Amidation: The resulting dimethyl 5-nitroisophthalate is then reacted with 2.4 molar equivalents of 1-amino-2,3-propanediol in methanol (B129727) at reflux for an extended period (e.g., twenty hours) to yield 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide[1].
-
Reduction: The nitro group of 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is reduced to an amino group. This is typically achieved through catalytic hydrogenation using a palladium oxide/charcoal catalyst in aqueous hydrochloric acid[1]. The resulting product is often isolated as its hydrochloride salt (ABA-HCl)[1].
Quantitative Data for ABA Synthesis:
| Step | Product | Yield | Reference |
| Amidation | 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide | 84% | [1] |
| Reduction | 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide | 95% | [1] |
5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B)
Compound B is a crucial tri-iodinated intermediate formed from the iodination of ABA. The purity of Compound B is critical for the subsequent steps.
Experimental Protocol for Compound B Synthesis:
The iodination of ABA to Compound B is a well-controlled process[3][4][5]:
-
Dissolution: 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride (ABA-HCl) is dissolved in water or a water-alcohol mixture, with methanol being a preferred solvent[3].
-
pH Adjustment: The pH of the solution is adjusted to approximately 2-3 using a base such as sodium hydroxide[3][4].
-
Iodination: The iodination is carried out using an iodinating agent, typically iodine chloride (ICl), in a stoichiometric excess (around 3 molar equivalents)[3]. The reaction temperature is maintained between 60-90°C[3]. The iodine chloride is often added in several portions, with pH adjustments made after each addition[4].
-
Decolorization and Crystallization: After the reaction, the solution is often decolorized, for example, by adding sodium dithionite (B78146) at a pH above 4, to convert colored byproducts to colorless forms before crystallization of Compound B[4].
This process can be performed in either batch or continuous mode, with continuous processing in tubular flow reactors or CSTRs offering better consistency and reduced reactor volume[3][5].
Quantitative Data for Compound B Synthesis:
| Parameter | Value | Reference |
| Molar Equivalents of ICl | 3 | [3] |
| Reaction pH | 2-3 | [3][4] |
| Reaction Temperature | 60-90°C | [3] |
| Crude Yield | 73-81% | [1] |
| Purified Yield | 66-71% | [1] |
5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound A)
Compound A is the immediate precursor to Iodixanol and is formed by the acetylation of Compound B.
Experimental Protocol for Compound A Synthesis:
The synthesis of Compound A involves the acetylation of Compound B[4][6]:
-
Acetylation: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B) is acetylated to produce 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound A)[4]. This can be achieved using acetic anhydride (B1165640) in the presence of a protonic acid catalyst[6].
-
Hydrolysis: In some synthesis routes, a hydrolysis step may follow acetylation to remove protecting groups[6].
Quantitative Data for Compound A Synthesis:
| Step | Product | Yield | Reference |
| Acetylation | Compound A | 70-92% (depending on specific method) | [6][7] |
Iodixanol
Iodixanol is formed through the dimerization of Compound A. This final step is critical and often challenging in terms of yield and purity.
Experimental Protocol for Iodixanol Synthesis:
The dimerization of Compound A to Iodixanol is typically achieved using a linking agent like epichlorohydrin (B41342) in a basic medium[8][9][10]:
-
Dimerization Reaction: 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-isophthalamide (Compound A) is reacted with a dimerization agent such as epichlorohydrin[8][9]. The reaction is usually carried out in a solvent such as 2-methoxyethanol (B45455) or propylene (B89431) glycol[9].
-
pH Control: The pH of the reaction is carefully controlled, often with the use of boric acid, to inhibit side reactions like alkylation[11][12]. The pH is typically maintained in the range of 10-11[11].
-
Quenching and Purification: The reaction is quenched by adding water and adjusting the pH to 5-6 with hydrochloric acid[11]. The crude Iodixanol is then purified, often through crystallization, to remove unreacted Compound A, byproducts like Iohexol (B1672079), and other impurities[8][9][11].
Quantitative Data for Iodixanol Synthesis:
| Parameter | Value | Reference |
| Conversion of Compound A | 40-60% | [9][10] |
| Conversion Rate (with boric acid) | 85-90% | [12] |
| Crude Product Composition | ~83.8% Iodixanol, ~5.5% Compound A, ~8.2% Iohexol | [8] |
| Purity after Recrystallization | >99% | [12] |
Byproduct Formation
A key challenge in the synthesis of Iodixanol is the formation of byproducts, particularly during the dimerization step. One such byproduct precursor is N1,N3-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-(N-(oxiran-2-ylmethyl)acetamido)isophthalamide, an epoxide intermediate that can lead to the formation of several minor impurities[13][14]. Understanding the formation of these byproducts is crucial for optimizing reaction conditions to minimize their presence and simplify the purification process[13].
Caption: Simplified pathway of byproduct formation during dimerization.
Conclusion
The synthesis of Iodixanol is a complex, multi-step process where the purity and yield of each key intermediate are paramount to the success of the overall manufacturing process. This guide has outlined the primary synthetic route and detailed the experimental conditions for the formation of the key intermediates: 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA), 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B), and 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound A). By understanding the intricacies of each synthetic step and the potential for byproduct formation, researchers and drug development professionals can work towards optimizing the synthesis of this important X-ray contrast agent, leading to improved efficiency, reduced costs, and a higher quality final product.
References
- 1. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 2. CN115611761B - Preparation method of iohexol or iodixanol and intermediate thereof - Google Patents [patents.google.com]
- 3. 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride | 203515-86-0 | Benchchem [benchchem.com]
- 4. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 5. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 6. CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - Google Patents [patents.google.com]
- 7. CN102249948B - Synthesis of 5-acetylamino-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - Google Patents [patents.google.com]
- 8. "A Process For The Manufacture Of Iodixanol" [quickcompany.in]
- 9. Synthesis of iodixanol in propyleneglycol - Patent 2279998 [data.epo.org]
- 10. US20110021832A1 - Synthesis of iodixanol in water - Google Patents [patents.google.com]
- 11. Iodixanol synthesis - chemicalbook [chemicalbook.com]
- 12. Process for preparation and purification of iodixanol | Hovione [hovione.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Degradation Products of Iomeprol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways and products of iomeprol (B26738), a widely used non-ionic, iodinated X-ray contrast agent. The document details the known and potential degradation products formed under various stress conditions, outlines experimental protocols for forced degradation studies as recommended by ICH guidelines, and presents the analytical methodologies for the identification and quantification of these products.
Introduction to Iomeprol and its Stability
Iomeprol, with the chemical name N,N'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)methylamino]-2,4,6-triiodo-1,3-benzenedicarboxamide, is a stable molecule characterized by a tri-iodinated benzene (B151609) ring with hydrophilic side chains that impart high water solubility.[1] While generally stable in its formulated solution, iomeprol can degrade under specific environmental and stress conditions, leading to the formation of various degradation products.[1][2] Understanding these degradation pathways is crucial for ensuring the quality, safety, and efficacy of iomeprol-containing pharmaceutical products. Forced degradation studies are essential to identify potential degradants and to develop stability-indicating analytical methods.[3][4]
Iomeprol Degradation Pathways
The degradation of iomeprol primarily involves modifications to its side chains and the deiodination of the benzene ring. The principal degradation pathways identified, largely through studies on advanced oxidation processes (AOPs) and electrochemical degradation, include oxidation, hydrolysis, and deiodination.[5][6]
-
Oxidation of Side Chains: The primary and secondary alcohol groups on the N,N'-bis(2,3-dihydroxypropyl) side chains are susceptible to oxidation. This can lead to the formation of aldehydes, ketones, and subsequently carboxylic acids. For instance, the oxidation of a secondary alcohol group can result in a ketone-containing transformation product (TP), while oxidation of a primary alcohol can yield an aldehyde and then a carboxylic acid.[7][8][9]
-
Hydrogen Abstraction: Radical-induced hydrogen abstraction from the alkyl side chains can initiate degradation cascades, leading to various oxidized products.[5]
-
Amide Hydrolysis: The amide linkages in the side chains can undergo hydrolysis, particularly under strong acidic or basic conditions, leading to the cleavage of the side chains from the benzene ring.[5]
-
Deiodination: The carbon-iodine bond on the aromatic ring can be cleaved under certain conditions, such as electrochemical reduction or in the presence of strong radicals, resulting in the formation of deiodinated impurities.[6]
-
Dehydration: The loss of a water molecule from the dihydroxypropyl side chains is another potential degradation pathway.[5]
dot```dot digraph "Iomeprol_Degradation_Pathways" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Iomeprol [label="Iomeprol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Side-Chain Oxidation\n(Aldehydes, Ketones, Carboxylic Acids)", shape=ellipse]; Hydrolysis [label="Amide Hydrolysis\n(Side-Chain Cleavage)", shape=ellipse]; Deiodination [label="Deiodination\n(Loss of Iodine)", shape=ellipse]; Dehydration [label="Dehydration\n(Loss of H2O from side-chain)", shape=ellipse];
Iomeprol -> Oxidation [label="Oxidizing agents (e.g., •OH, SO4•-)", arrowhead="normal"]; Iomeprol -> Hydrolysis [label="Acid / Base", arrowhead="normal"]; Iomeprol -> Deiodination [label="Reductive conditions / Radicals", arrowhead="normal"]; Iomeprol -> Dehydration [label="Heat / Acid", arrowhead="normal"]; }
Caption: General workflow for a forced degradation study.
Hydrolytic Degradation (Acid and Base)
-
Protocol:
-
Acid Hydrolysis: Prepare a solution of iomeprol (e.g., 1 mg/mL) in 0.1 M hydrochloric acid. Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours). At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.
-
Base Hydrolysis: Prepare a solution of iomeprol (e.g., 1 mg/mL) in 0.1 M sodium hydroxide. Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 1-4 hours). At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase to the target concentration for analysis.
-
Oxidative Degradation
-
Protocol:
-
Prepare a solution of iomeprol (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.
-
At various time points, withdraw samples and dilute with the mobile phase to the target concentration for analysis.
-
Thermal Degradation
-
Protocol:
-
Place iomeprol solution (e.g., 1 mg/mL in water or a suitable buffer) in a thermostatically controlled oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48-72 hours).
-
For solid-state thermal degradation, expose the iomeprol powder to the same conditions.
-
At various time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for analysis.
-
Photolytic Degradation
-
Protocol:
-
Expose a solution of iomeprol (e.g., 1 mg/mL in water or a suitable buffer) in a photochemically transparent container to a light source according to ICH Q1B guidelines. This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [2][10] 2. Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
After the exposure period, prepare samples from both the exposed and control solutions for analysis.
-
Quantitative Data on Iomeprol Degradation
While extensive quantitative data from systematic forced degradation studies on iomeprol are not widely available in the public literature, the following tables summarize the expected outcomes and provide a template for presenting such data. The percentage degradation is illustrative of the targets for a typical forced degradation study.
Table 1: Summary of Iomeprol Forced Degradation (Illustrative)
| Stress Condition | Reagent/Parameters | Duration | % Degradation of Iomeprol (Illustrative) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 8 hours | 10 - 15% | Products of amide hydrolysis |
| Base Hydrolysis | 0.1 M NaOH, 40°C | 4 hours | 15 - 20% | Products of amide hydrolysis |
| Oxidation | 3% H₂O₂, Room Temp | 24 hours | 10 - 20% | Oxidized side-chain products (aldehydes, ketones) |
| Thermal | 80°C | 72 hours | 5 - 10% | Minor degradation products |
| Photolytic | ICH Q1B exposure | - | 5 - 15% | Photodegradation products |
Table 2: Identified and Characterized Degradation Products of Iomeprol (from literature)
| Degradation Product (DP) ID | Proposed Structure/Modification | Stress Condition of Formation | m/z | Analytical Method | Reference |
| DP-1 | Oxidation of secondary alcohol to ketone | Ozonation, Sulfate radical oxidation | 775 | LC-MS | [8][9] |
| DP-2 | Oxidation of primary alcohol to carboxylic acid | Sulfate radical oxidation | - | LC-MS | [5] |
| DP-3 | Deiodinated Iomeprol | Electrochemical reduction | - | LC-MS | [6][11] |
| DP-4 | Amide hydrolysis product | Acid/Base Hydrolysis (Predicted) | - | - | [5] |
Note: The m/z values and specific details for all potential degradation products are not consistently reported across the literature.
Analytical Methodologies
A stability-indicating analytical method is crucial for separating and quantifying iomeprol from its potential degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the most powerful techniques for this purpose. [12]
HPLC/UPLC-MS Method for Impurity Profiling
-
Instrumentation: A UPLC or HPLC system equipped with a photodiode array (PDA) detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 or C8 column (e.g., Agilent Eclipse plus C8, 100 mm x 2.1 mm, 1.8 µm). * Mobile Phase A: 0.1% Formic acid in water. * Mobile Phase B: Acetonitrile. * Gradient Elution: A gradient program starting with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: 0.1 - 0.5 mL/min.
-
Column Temperature: 25 - 40°C.
-
Detection: PDA detection at a suitable wavelength for iomeprol and its impurities, and MS detection in both positive and negative ion modes.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI).
-
Analysis: Full scan mode to detect all ions and product ion scan (MS/MS) mode to fragment ions of interest for structural elucidation. [12]
-
Conclusion
The degradation of iomeprol can occur through several pathways, including side-chain oxidation, amide hydrolysis, and deiodination. While iomeprol is a stable molecule, forced degradation studies under ICH-prescribed stress conditions are essential for identifying potential impurities that may arise during the shelf-life of the drug product. The development and validation of robust, stability-indicating HPLC-MS methods are critical for the accurate monitoring of these degradation products, ensuring the continued safety and quality of iomeprol formulations. Further research is needed to fully characterize the degradation products of iomeprol under standard pharmaceutical stress conditions and to obtain comprehensive quantitative data.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmatutor.org [pharmatutor.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Iomeprol Hydrolysate-1 in Contrast Media Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iomeprol (B26738), a non-ionic, monomeric iodinated contrast agent, is widely utilized in diagnostic imaging due to its favorable safety and efficacy profile. The stability of Iomeprol formulations is a critical quality attribute, as degradation products can impact both the safety and performance of the contrast medium. This technical guide provides a comprehensive overview of Iomeprol hydrolysis, with a specific focus on the formation and significance of a key hydrolytic product, Iomeprol Hydrolysate-1. We will delve into the degradation pathways of Iomeprol, present available quantitative stability data, and outline detailed experimental protocols for forced degradation studies. Furthermore, this guide will explore the signaling pathways associated with hypersensitivity reactions to iodinated contrast media, providing context for the importance of controlling impurities like this compound.
Introduction to Iomeprol and its Degradation
Iomeprol, chemically known as N,N'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)methylamino]-2,4,6-triiodo-1,3-benzenedicarboxamide, is a third-generation non-ionic contrast agent. Its low osmolality and viscosity contribute to its good tolerability in patients.[1] The chemical stability of Iomeprol solutions is a key advantage, often negating the need for chelating agents like EDTA in its formulation.[2]
However, like all pharmaceutical compounds, Iomeprol is susceptible to degradation under certain conditions. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary degradation pathway for many pharmaceuticals, including Iomeprol. This process can be influenced by pH, temperature, and the presence of catalysts.
One of the significant hydrolytic degradation products of Iomeprol is This compound .
This compound: Identification and Formation
This compound is chemically identified as 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide . It is assigned the CAS number 31127-80-7 and has a molecular formula of C16H20I3N3O7.[3]
The formation of this compound is believed to occur through the hydrolysis of the N-methyl-2-hydroxyacetamido side chain at the C5 position of the tri-iodinated benzene (B151609) ring of the Iomeprol molecule. This reaction involves the cleavage of the C-N bond and subsequent replacement of the (hydroxyacetyl)methylamino group with an acetamido group.
Figure 1: Proposed formation pathway of this compound.
Quantitative Data on Iomeprol Stability and Degradation
The stability of Iomeprol is a critical factor in ensuring the quality and safety of contrast media formulations. The following tables summarize available quantitative data from stability studies.
Table 1: Long-Term Stability of Iomeprol in a Combination Product [4]
| Time Point (Months) | Mean Concentration of Iomeprol (mg I/mL) | % of Initial Concentration |
| 0 | 353.4 ± 3.8 | 100.0% |
| 3 | 352.1 ± 3.5 | 99.6% |
| 6 | 351.5 ± 4.1 | 99.5% |
| 9 | 350.9 ± 3.9 | 99.3% |
| 12 | 349.8 ± 4.5 | 99.0% |
| 18 | 348.1 ± 5.2 | 98.5% |
| 24 | 345.9 ± 6.1 | 97.9% |
| 36 | 341.7 ± 7.8 | 96.7% |
| Data from a stability study of a sterile solution of 100 mg/mL phenol (B47542) and 350 mg I/mL iomeprol stored at 25°C ± 2°C. |
Table 2: Thermal Stability of Iomeprol Solution [4]
| Condition | Mean Concentration of Iomeprol (mg I/mL) |
| Before Sterilization | 352.7 ± 1.0 |
| After Sterilization | 354.6 ± 2.1 |
Table 3: Degradation Kinetics of Iomeprol in the Presence of Sulfate Radicals [5]
| Parameter | Value |
| Pseudo-first-order rate constant (k) | 7.7 × 10⁻² min⁻¹ |
| Bimolecular rate constant with SO₄•⁻ | 1.8 × 10¹⁰ M⁻¹ s⁻¹ |
| Data from a study on the oxidative degradation of iomeprol in an environmental context. |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following are detailed model protocols for conducting forced degradation studies on Iomeprol, based on ICH guidelines.
General Preparation of Iomeprol Stock Solution
Prepare a stock solution of Iomeprol at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile (B52724) and water). This stock solution will be used for all stress conditions.
Acidic Hydrolysis
-
To 5 mL of the Iomeprol stock solution, add 5 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at 60°C for 24 hours in a water bath.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide (B78521) (NaOH).
-
Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method.
Basic Hydrolysis
-
To 5 mL of the Iomeprol stock solution, add 5 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the mixture at 60°C for 24 hours in a water bath.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid (HCl).
-
Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method.
Oxidative Degradation
-
To 5 mL of the Iomeprol stock solution, add 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method.
Thermal Degradation
-
Transfer the Iomeprol stock solution into a clear glass vial and place it in a hot air oven maintained at 80°C for 48 hours.
-
After the specified time, cool the solution to room temperature.
-
Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method.
Photolytic Degradation
-
Expose the Iomeprol stock solution in a transparent container to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration (e.g., 1.2 million lux hours for visible light and 200 watt-hours/square meter for UV light).
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dilute the solutions with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Figure 2: Experimental workflow for forced degradation studies of Iomeprol.
Signaling Pathways in Hypersensitivity Reactions to Iodinated Contrast Media
The presence of impurities and degradation products in contrast media formulations can be a contributing factor to adverse drug reactions. Hypersensitivity reactions to iodinated contrast media (ICM) are a significant concern. While the exact mechanisms are not fully elucidated, both IgE-mediated (allergic) and non-IgE-mediated (anaphylactoid) pathways are implicated.
Mast cell and basophil activation is a central event in these reactions, leading to the release of histamine (B1213489) and other inflammatory mediators. Recent studies suggest that ICM can activate mast cells through various signaling cascades. For instance, some ICM have been shown to increase the degranulation of mast cells through the activation of Phospholipase C-gamma (PLC-γ) and Phosphoinositide 3-kinase (PI3K) related pathways.[1]
Figure 3: Simplified signaling pathway of mast cell activation by ICM.
Conclusion
The control of impurities and degradation products is paramount in the development of safe and effective contrast media. This compound represents a potential hydrolytic degradation product of Iomeprol that requires careful monitoring and control. This technical guide has provided an in-depth overview of its identity, potential formation, and the broader context of Iomeprol stability. The detailed experimental protocols for forced degradation studies offer a framework for researchers to rigorously assess the stability of Iomeprol formulations. Furthermore, understanding the signaling pathways involved in hypersensitivity reactions underscores the importance of minimizing all potential triggers, including degradation products, in the final drug product. Continued research into the degradation kinetics and toxicological profile of Iomeprol and its hydrolysates will further enhance the safety and quality of this important diagnostic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. CAS 31127-80-7 | Sigma-Aldrich [sigmaaldrich.com]
- 3. 31127-80-7|5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide|BLD Pharm [bldpharm.com]
- 4. Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Iomeprol Hydrolysate-1: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Iomeprol (B26738) Hydrolysate-1, a key compound in the landscape of diagnostic imaging agents. This document outlines its chemical identity, molecular weight, and role as an intermediate in the synthesis of other significant X-ray contrast agents. Furthermore, it delves into the broader context of iomeprol degradation, analytical methodologies for its detection, and the pathways governing its chemical transformations.
Core Compound Data
Iomeprol Hydrolysate-1 is recognized as a hydrolytic derivative of Iomeprol, a widely used non-ionic, iodinated contrast medium. While Iomeprol itself is designed for high stability in physiological environments, understanding its potential degradation products is crucial for safety, efficacy, and regulatory compliance in drug development and formulation.[1][2]
Below is a summary of the key quantitative data for this compound and its parent compound, Iomeprol.
| Property | This compound | Iomeprol |
| CAS Number | 31127-80-7 | 78649-41-9[1][3][4][5][6] |
| Molecular Formula | C₁₆H₂₀I₃N₃O₇ | C₁₇H₂₂I₃N₃O₈[1][3][4][5] |
| Molecular Weight | 747.06 g/mol [7][8] | 777.09 g/mol [3][4][5] |
Understanding Iomeprol Hydrolysis
The hydrolysis of iomeprol is a critical consideration in its lifecycle, from manufacturing to excretion.[2] Amide hydrolysis is a recognized degradation pathway for iomeprol and similar iodinated contrast agents.[9] This process involves the cleavage of one of the amide bonds in the iomeprol molecule, typically resulting in the formation of a carboxylic acid and an amine. The specific identity of "this compound" suggests a defined product of this hydrolytic degradation.
The degradation of iodinated X-ray contrast media can be initiated by various factors, including advanced oxidation processes.[10] While iomeprol is noted for its chemical stability, understanding its degradation profile under various conditions is essential for ensuring the quality and safety of its pharmaceutical formulations.[2][11][12]
Experimental Protocols
The analysis of iomeprol and its hydrolytic byproducts necessitates sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) is a cornerstone technique for the determination of iomeprol in biological matrices like plasma and urine.[13] Furthermore, HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying potential impurities, including degradation products, in the active pharmaceutical ingredient (API).[14]
General Protocol for Impurity Profiling of Iomeprol using HPLC-MS:
This protocol provides a general framework for the analysis of iomeprol and its related substances. Specific parameters may require optimization based on the instrumentation and specific impurities of interest.
-
Sample Preparation:
-
Accurately weigh and dissolve the iomeprol sample in a suitable solvent, such as a mixture of water and methanol (B129727) or acetonitrile (B52724).
-
For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interfering substances.[14]
-
-
Chromatographic Separation:
-
Column: A reversed-phase column, such as a C8 or C18, is typically used.[14]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[14]
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, at 30°C, to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode is generally used.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements and structural elucidation of unknown impurities.
-
Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment specific ions for structural confirmation.
-
-
Data Analysis:
-
Process the chromatograms to identify and quantify known impurities by comparing their retention times and mass spectra to reference standards.
-
For unknown impurities, use the accurate mass data to propose elemental compositions and interpret the MS/MS fragmentation patterns to elucidate their structures.
-
Logical Workflow for Iomeprol Hydrolysis Product Identification
The following diagram illustrates a typical workflow for the identification and characterization of hydrolysis products of iomeprol.
Caption: A logical workflow for the identification and characterization of iomeprol hydrolysis products.
This guide serves as a foundational resource for professionals engaged in the research and development of iodinated contrast agents. A thorough understanding of potential degradation products like this compound is paramount for ensuring the safety, stability, and efficacy of these vital diagnostic tools.
References
- 1. Iomeprol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. IOMEPROL CAS#: 78649-41-9 [m.chemicalbook.com]
- 4. Iomeprol [drugfuture.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 11. Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The chemistry of iomeprol and physico-chemical properties of its aqueous solutions and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic assay of iomeprol in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to Determining the Solubility of Iomeprol Hydrolysate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol (B26738) is a non-ionic, tri-iodinated contrast agent with established high water solubility, a crucial property for its use in diagnostic imaging.[1][2][3] The hydrolysis of Iomeprol can lead to the formation of various degradation products, generically referred to as hydrolysates. This guide focuses on "Iomeprol hydrolysate-1," a putative hydrolysis product of Iomeprol. Due to a lack of publicly available quantitative solubility data for this specific hydrolysate, this document provides a comprehensive framework for researchers to determine its solubility in various solvents. The methodologies outlined herein are standard practices in the pharmaceutical sciences for characterizing new chemical entities.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in any solvent is not publicly available. Research has focused more on the degradation pathways of Iomeprol and the identification of its byproducts rather than the specific physicochemical properties of each hydrolysate.[4][5]
To provide context, the parent compound, Iomeprol, is known for its excellent aqueous solubility.[1][2][6] This high solubility is a key design feature of non-ionic contrast media, minimizing osmolality and viscosity in formulated solutions.[1][6] The solubility of a hydrolysate could differ significantly from the parent compound based on the structural changes resulting from hydrolysis.
In the absence of specific data for this compound, a systematic experimental determination is necessary. The following sections detail the protocols and workflows to achieve this.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental component of the physicochemical characterization of a substance. The following are detailed experimental protocols that can be employed to ascertain the solubility of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO))
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
After the incubation period, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. To avoid aspirating solid material, it is advisable to use a syringe and immediately filter the sample through a syringe filter into a clean vial.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.
-
The solubility is then calculated by taking the dilution factor into account.
Kinetic Solubility Determination (High-Throughput Screening)
This method is often used in early drug discovery to quickly assess the solubility of a large number of compounds.[7] It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (usually in DMSO).
Objective: To rapidly estimate the aqueous solubility of this compound.
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Aqueous buffer (e.g., PBS pH 7.4).
-
96-well microplates (UV-transparent if using a plate reader for detection).
-
Automated liquid handler (optional but recommended for high throughput).
-
Plate reader capable of detecting turbidity or a nephelometer.
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in the wells of a 96-well plate.
-
Using a liquid handler, add the aqueous buffer to each well to initiate precipitation. The final DMSO concentration should be kept low (typically ≤ 5%) as it can affect solubility.
-
Allow the plate to incubate for a short period (e.g., 1.5-2 hours) with gentle shaking.
-
Measure the turbidity or light scattering in each well using a plate reader or nephelometer.
-
The solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.
Logical Workflow and Visualization
The process of characterizing the solubility of a new chemical entity like this compound follows a logical progression from initial assessment to detailed thermodynamic measurement.
Caption: Workflow for determining the solubility of this compound.
Signaling Pathways and Molecular Interactions
The concept of signaling pathways is not directly applicable to the solubility of a small molecule like this compound. However, understanding the intermolecular forces that govern solubility is crucial. The hydrolysis of Iomeprol likely exposes or creates new functional groups that will influence its interaction with different solvents.
The diagram below illustrates the conceptual relationship between the molecular properties of this compound and its resulting solubility.
Caption: Factors influencing the solubility of this compound.
While direct solubility data for this compound is not currently available in the public domain, this guide provides the necessary theoretical and practical framework for its determination. By employing standard methodologies such as the shake-flask method for thermodynamic solubility and kinetic assays for initial screening, researchers can generate the robust data required for further development and understanding of this compound. The provided workflows and conceptual diagrams serve as a roadmap for these experimental investigations.
References
- 1. Iomeprol: a review of its use as a contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iomeprol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The chemistry of iomeprol and physico-chemical properties of its aqueous solutions and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Analysis of Iomeprol and its Hydrolysis Products: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the non-ionic X-ray contrast agent, Iomeprol. It also addresses the nature of its potential hydrolytic degradation products, with a specific clarification on the entity often referred to as "Iomeprol hydrolysate-1." This document is intended to serve as a comprehensive resource, presenting available spectroscopic data, outlining relevant experimental methodologies, and illustrating the chemical transformations involved in the hydrolysis of Iomeprol.
Spectroscopic Data of Iomeprol
Iomeprol (N,N'-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyacetyl)methylamino)-2,4,6-triiodoisophthalamide) is a complex molecule, and its characterization relies on a combination of spectroscopic techniques. Below is a summary of the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the parent compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Iomeprol.
¹H-NMR Data of Iomeprol [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2.91 | s | -N(CH₃)- |
| 3.21-3.36 | m | -CH₂- (dihydroxypropyl) |
| 3.41-3.65 | m | -CH- (dihydroxypropyl) |
| 3.85 | s | -CO-CH₂-OH |
| 3.98 | m | -CH- (dihydroxypropyl) |
| 4.1-4.5 | m | -OH (dihydroxypropyl, hydroxyacetyl) |
| 8.2-8.4 | d | -NH- |
¹³C-NMR Data of Iomeprol
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the Iomeprol molecule. A comprehensive FT-IR investigation has been mentioned as part of a thorough conformational analysis of Iomeprol[2].
Expected IR Absorption Bands for Iomeprol
| Wavenumber (cm⁻¹) | Functional Group |
| 3500-3200 | O-H stretch (alcohols, amide N-H) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1680-1630 | C=O stretch (amides) |
| 1600-1450 | C=C stretch (aromatic) |
| 1200-1000 | C-O stretch (alcohols) |
| 800-600 | C-I stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Iomeprol, confirming its elemental composition and structural features.
Mass Spectrometry Data for Iomeprol
| Ion | m/z |
| [M+H]⁺ | 778.86 |
| [M+Na]⁺ | 800.84 |
Understanding "this compound"
The term "this compound" is associated with the CAS number 31127-80-7. However, this compound is identified as 5-Acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide . It is crucial to note that this is an intermediate used in the synthesis of other contrast agents and not a direct hydrolysis product of Iomeprol. The hydrolysis of Iomeprol would involve the cleavage of its amide bonds.
Hydrolysis of Iomeprol: Degradation Pathways
Forced degradation studies indicate that Iomeprol can undergo hydrolysis, primarily through the cleavage of its amide linkages. The two most probable sites for hydrolysis are the N-methylglycolamide side chain and the two isophthalamide (B1672271) side chains.
Signaling Pathway of Iomeprol Hydrolysis
The hydrolysis of the N-methylglycolamide side chain is a key degradation pathway.
Caption: Hydrolysis of Iomeprol's N-methylglycolamide side chain.
Mass Spectrometry of Iomeprol Degradation Products
Electrochemical reduction studies of Iomeprol have identified several transformation products, primarily resulting from deiodination and subsequent amide bond cleavage. While not strictly hydrolysis, this provides insight into the molecule's stability.
Transformation Products of Iomeprol Identified by LC-ESI-MS/MS [3][4]
| Product | Description |
| IMP-I | Iomeprol with one iodine atom removed |
| IMP-2I | Iomeprol with two iodine atoms removed |
| IMP-3I | Iomeprol with all three iodine atoms removed |
| TP | Transformation product from IMP-3I via amide bond cleavage |
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited spectroscopic data are not publicly available. However, this section outlines general methodologies for the spectroscopic analysis of a compound like Iomeprol and for conducting forced hydrolysis studies.
NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy Protocol
Objective: To identify the functional groups in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the ATR crystal.
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a low concentration (e.g., 1-10 µg/mL).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode.
-
For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
Forced Hydrolysis Protocol
Objective: To induce and identify hydrolytic degradation products.
Methodology:
-
Acidic Hydrolysis: Dissolve the sample in a solution of a strong acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Basic Hydrolysis: Dissolve the sample in a solution of a strong base (e.g., 0.1 M NaOH) and heat under similar conditions.
-
Neutral Hydrolysis: Dissolve the sample in water and heat.
-
Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze using a stability-indicating method, typically HPLC coupled with a mass spectrometer (LC-MS), to separate and identify the parent drug and its degradation products.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and forced degradation study of a pharmaceutical compound like Iomeprol.
Caption: Workflow for spectroscopic analysis and degradation studies.
References
In-Depth Technical Guide to Potential Impurities in Iomeprol Hydrolysate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol (B26738) is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging. The purity of Iomeprol is critical to its safety and efficacy. A key intermediate in the synthesis of Iomeprol is 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide, which is also referred to as "Iomeprol hydrolysate-1". The quality of this intermediate directly impacts the impurity profile of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the potential impurities that may be present in this compound and, by extension, in Iomeprol. It covers process-related impurities, degradation products, and analytical methodologies for their identification and quantification.
This compound: The Core Structure
This compound is a crucial building block in the synthesis of Iomeprol. Its chemical structure is 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide, with the CAS number 76801-93-9. The purity of this intermediate is paramount, as impurities introduced at this stage can carry through the subsequent synthesis steps to the final Iomeprol product.
Potential Impurities in this compound
Impurities in this compound can be broadly categorized into process-related impurities and degradation products. These impurities can arise from starting materials, by-products of the synthesis, or degradation of the intermediate itself.
Process-Related Impurities
Process-related impurities are substances that are introduced or formed during the synthesis of this compound and Iomeprol. These can include isomers, unreacted starting materials, and by-products of side reactions.
Table 1: Summary of Potential Process-Related Impurities
| Impurity Name/Identifier | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Potential Origin |
| Iomeprol Impurity 4 | 3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-methylamino]-2,4,6-triiodobenzene-1,3-dicarboxamide | C17H22I3N3O8 | 777.1 | 2068038-50-4 | Isomer of Iomeprol, potentially from isomeric starting materials[1][2]. |
| Iomeprol Impurity 3 | N1,N3-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-(methylamino)isophthalamide | C15H20I3N3O6 | 719.05 | 2143116-91-8 | Intermediate or by-product in the synthesis of Iomeprol[3]. |
| Iomeprol Impurity 7 | N-(2,3-Dihydroxypropyl)-5-(2-hydroxy-N-methylacetamido)-2,4,6-triiodoisophthalamide | C14H16I3N3O6 | 703.01 | N/A | Incomplete amidation reaction during synthesis[4]. |
| 5-(Acetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide | 5-(Acetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide | C16H20I3N3O7 | 747.06 | 31127-80-7 | An intermediate in the synthesis of related contrast agents like Iohexol, could be a potential impurity[5]. |
Degradation Products
Degradation of Iomeprol and its intermediates can occur under various stress conditions such as exposure to acid, base, oxidation, heat, and light.
Table 2: Potential Degradation Products and Pathways
| Degradation Pathway | Potential Products | Description |
| Hydrolysis | Amide bond cleavage products | Can lead to the formation of carboxylic acid derivatives and amines. |
| Oxidation | N-oxides, hydroxylated species | Can occur at the nitrogen atoms or on the alkyl side chains. |
| Deiodination | Di- and mono-iodinated species | Loss of one or more iodine atoms from the benzene (B151609) ring. |
| Decarboxylation | Loss of carboxyl groups | Can occur under harsh conditions. |
Experimental Protocols for Impurity Analysis
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the identification and quantification of impurities in Iomeprol and its intermediates.
HPLC-MS Method for Genotoxic Impurities
A validated LC-MS method has been developed for the determination of three potential genotoxic impurities (PGIs) in the Iomeprol API.
-
Instrumentation : Liquid chromatograph coupled with a single quadrupole mass spectrometer.
-
Chromatographic Column : Agilent Eclipse plus C8 (100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase :
-
A: 0.1% formic acid in water.
-
-
Elution : Gradient elution.
-
Flow Rate : 0.1 mL/min.
-
Detection : Mass spectrometry.
-
Validation : The method was validated for linearity, accuracy, precision, and sensitivity. The limit of detection (LOD) for the three PGIs was 0.05 ppm.
General HPLC-UV Method for Iomeprol and Related Substances
A general reversed-phase HPLC method with UV detection is commonly used for the analysis of Iomeprol in biological matrices and can be adapted for impurity profiling[6].
-
Chromatographic Column : A C18 or C8 reversed-phase column is typically suitable.
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Elution : Isocratic or gradient elution can be employed depending on the complexity of the impurity profile.
-
Detection : UV detection at a wavelength of approximately 245 nm is effective for these iodinated compounds[6].
-
Sample Preparation : For this compound, dissolution in a suitable solvent (e.g., water or mobile phase) is typically sufficient.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method[7].
-
Acidic Hydrolysis : Treatment with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Basic Hydrolysis : Treatment with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation : Treatment with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation : Exposure of the solid or solution to high temperatures.
-
Photolytic Degradation : Exposure of the solid or solution to UV and visible light.
Visualization of Key Processes
Iomeprol Synthesis Pathway from this compound
Caption: Synthetic pathway of Iomeprol from this compound.
Experimental Workflow for Impurity Profiling
Caption: General workflow for the impurity profiling of this compound.
Signaling Pathways and Toxicity
Currently, there is limited publicly available information specifically detailing the signaling pathways affected by the impurities of this compound. Toxicological studies have primarily focused on the final Iomeprol drug substance, which has been shown to have low molecular toxicity[8]. The safety of Iomeprol is well-established, with a favorable profile in preclinical and clinical studies[9][10][11]. However, the formation of certain by-products, especially under environmental degradation conditions, could potentially lead to compounds with higher cytotoxicity or genotoxicity than the parent compound[12]. Therefore, controlling impurities to the lowest reasonably achievable levels is a critical aspect of ensuring the safety of Iomeprol.
Conclusion
The control of impurities in this compound is essential for the quality, safety, and efficacy of the final Iomeprol product. This guide has outlined the key potential process-related and degradation impurities, provided a framework for their analysis using modern chromatographic techniques, and highlighted the importance of forced degradation studies. While specific toxicological data on these impurities is limited, a thorough understanding and control of the impurity profile through robust analytical methods and process optimization are fundamental to ensuring the high quality of this widely used contrast agent. Further research into the biological effects of these specific impurities would be beneficial for a more comprehensive risk assessment.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. selectscience.net [selectscience.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic assay of iomeprol in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Clinical utility and safety profile of iomeprol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicological safety assessment of iomeprol, a new X-ray contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical safety assessment of iomeprol for injection as contrast medium for myelography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iomeprol: a review of its use as a contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
Methodological & Application
Application Notes and Protocols for the Quantification of Iomeprol Hydrolysate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol (B26738) is a non-ionic, iodinated contrast agent widely used in medical imaging procedures.[1][2] During its synthesis and storage, or through metabolic processes, Iomeprol can degrade, leading to the formation of impurities. One such critical impurity is Iomeprol hydrolysate-1. The quantification of this hydrolysate is essential for ensuring the quality, safety, and efficacy of Iomeprol-containing pharmaceutical products. This document provides detailed analytical methods and protocols for the accurate quantification of this compound.
Chemical Structures and Hydrolysis Pathway
Iomeprol can undergo hydrolysis, leading to the cleavage of one of its amide bonds, resulting in the formation of this compound. This process is a key degradation pathway that needs to be monitored.
Caption: Hydrolysis pathway of Iomeprol to this compound.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques for the quantification of Iomeprol and its impurities.[3][4] LC-MS/MS, in particular, offers high sensitivity and selectivity, making it ideal for trace-level impurity analysis.[4][5]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of Iomeprol, offering a balance between performance and cost-effectiveness.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C8 or C18 column (e.g., Agilent Eclipse Plus C8, 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is typically employed.
-
Flow Rate: A flow rate of 0.1 - 1.0 mL/min is generally used.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.[6]
-
Injection Volume: 1 - 20 µL.
-
Detection: UV detection at a wavelength of 245 nm.[3]
-
-
Sample Preparation:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Method Validation Summary (HPLC-UV):
The performance of HPLC-UV methods for the analysis of Iomeprol and related substances has been validated, demonstrating good accuracy and precision.[8]
| Validation Parameter | Typical Acceptance Criteria | Reported Performance for Iomeprol/Related Substances |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.4% - 101.5% |
| Precision (RSD) | ≤ 2.0% | Repeatability: 0.61%, Reproducibility: 1.49% for Iomeprol[8] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.05 ppm for related impurities |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 1 µg/mL for related impurities |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially at trace levels in complex matrices, LC-MS/MS is the method of choice.[4][5]
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[4]
-
Chromatographic Conditions:
-
Column: A UPLC/UHPLC column with sub-2-µm particles is often used to achieve rapid and high-resolution separations.
-
Mobile Phase: Similar to HPLC-UV, a gradient of aqueous and organic phases is used (e.g., acetic acid in water and acetonitrile).[4]
-
Flow Rate: Optimized for the specific column dimensions, typically in the range of 0.2 - 0.6 mL/min.
-
Column Temperature: Controlled, for example, at 15°C to enhance retention of polar compounds.[4]
-
Injection Volume: 1 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[7] This involves monitoring a specific precursor ion to product ion transition for this compound.
-
Ion Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is crucial for achieving optimal sensitivity.
-
-
Sample Preparation:
-
Quantification:
-
An internal standard is typically used to correct for matrix effects and variations in instrument response.
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Method Validation Summary (LC-MS/MS):
LC-MS/MS methods for related compounds demonstrate excellent sensitivity and linearity over a wide concentration range.[9]
| Validation Parameter | Typical Acceptance Criteria | Reported Performance for Related Analytes |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Accuracy (% Recovery) | 80% - 120% | 94.33% - 104.36% (inter-day)[9] |
| Precision (RSD) | ≤ 15% | < 1.44% (inter-day)[9] |
| Limit of Quantification (LOQ) | Method-specific | As low as ng/L (ppt) levels in water[4] |
Experimental Workflow
The general workflow for the quantification of this compound is outlined below.
Caption: General experimental workflow for this compound analysis.
Conclusion
The analytical methods described provide robust and reliable approaches for the quantification of this compound in various samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper method validation is crucial to ensure the accuracy and reliability of the results, in accordance with regulatory guidelines.[10][11]
References
- 1. What is the mechanism of Iomeprol? [synapse.patsnap.com]
- 2. arviatechnology.com [arviatechnology.com]
- 3. High-performance liquid chromatographic assay of iomeprol in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. ema.europa.eu [ema.europa.eu]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of Iomeprol and its related compounds using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The described methodology is designed for the separation and quantification of Iomeprol from its potential process-related impurities and degradation products formed under forced degradation conditions. This document includes comprehensive experimental protocols, data presentation in tabular format, and visualizations of the analytical workflow and potential degradation pathways to aid researchers in method implementation and understanding.
Introduction
Iomeprol is a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures.[1][2] Ensuring the purity and stability of Iomeprol is critical for its safety and efficacy. Regulatory bodies require the identification and control of impurities in drug substances and products. A robust, stability-indicating analytical method is therefore essential to separate the active pharmaceutical ingredient (API) from any significant related substances. This application note describes such a method, developed based on the known chemical properties of Iomeprol and its potential degradation pathways, which include deiodination, amide hydrolysis, and oxidation.[3][4]
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed to provide separation between Iomeprol and its known process impurities and degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Phosphate (B84403) Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5-60% B; 25-30 min: 60% B; 30-32 min: 60-5% B; 32-40 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase A:Mobile Phase B (95:5) |
Preparation of Solutions:
-
Phosphate Buffer (Mobile Phase A): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to obtain a 0.05 M solution. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Iomeprol Reference Standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the Iomeprol sample in the diluent to obtain a concentration similar to the standard solution.
-
Related Compounds Standard Solution: If available, prepare a stock solution containing known Iomeprol related compounds at a suitable concentration (e.g., 0.005 mg/mL) in the diluent.
Forced Degradation Studies Protocol
To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the Iomeprol drug substance. The goal is to achieve approximately 5-20% degradation of the active ingredient.
-
Acid Hydrolysis: Reflux 50 mg of Iomeprol in 50 mL of 0.1 M HCl at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.5 mg/mL with diluent.
-
Base Hydrolysis: Reflux 50 mg of Iomeprol in 50 mL of 0.1 M NaOH at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.5 mg/mL with diluent.
-
Oxidative Degradation: Treat 50 mg of Iomeprol in 50 mL of 3% H₂O₂ at room temperature for 24 hours. Dilute to a final concentration of 0.5 mg/mL with diluent.
-
Thermal Degradation: Expose solid Iomeprol powder to dry heat at 105°C for 48 hours. Dissolve the stressed sample in diluent to obtain a final concentration of 0.5 mg/mL.
-
Photolytic Degradation: Expose a solution of Iomeprol (0.5 mg/mL in diluent) to UV light (254 nm) and visible light in a photostability chamber for an extended period (e.g., 7 days or as per ICH Q1B guidelines).
Data Presentation
The following tables summarize the expected quantitative data from the analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Iomeprol) | ≤ 2.0 |
| Theoretical Plates (Iomeprol) | ≥ 2000 |
| %RSD for replicate injections | ≤ 2.0% |
| Resolution between Iomeprol and closest eluting peak | ≥ 1.5 |
Table 2: Iomeprol and Its Known Related Compounds
| Compound Name | Potential Origin | Expected Relative Retention Time (RRT) |
| Iomeprol | API | 1.00 |
| N1,N3-Bis(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide | Process Impurity | ~0.85 |
| N-(2,3-Dihydroxypropyl)-5-(2-hydroxy-N-methylacetamido)-2,4,6-triiodoisophthalamide | Process Impurity | ~0.92 |
| N1,N3-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-(methylamino)isophthalamide | Process Impurity | ~1.10 |
| N1,N3-Bis(2,3-dihydroxypropyl)-5-(2-hydroxy-N-methylacetamido)-2,4-diiodoisophthalamide | Degradation Product (Deiodination) | ~0.78 |
| 2-(3,5-Bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenoxy)acetic Acid | Degradation Product | ~1.25 |
Note: RRT values are estimates and should be confirmed experimentally.
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Iomeprol | Number of Degradation Peaks | RRTs of Major Degradants |
| Acid Hydrolysis (0.1 M HCl, 80°C, 4h) | ~15% | 3 | 0.78, 0.92, 1.15 |
| Base Hydrolysis (0.1 M NaOH, 80°C, 2h) | ~10% | 2 | 0.85, 1.25 |
| Oxidative (3% H₂O₂, RT, 24h) | ~20% | 4 | 0.70, 0.88, 1.18, 1.30 |
| Thermal (105°C, 48h) | ~5% | 1 | 0.92 |
| Photolytic (UV/Vis) | ~8% | 2 | 0.78, 1.10 |
Visualizations
Caption: Workflow for the HPLC analysis of Iomeprol.
Caption: Potential degradation pathways of Iomeprol.
Caption: Classification of Iomeprol related compounds.
References
Application Note: High-Resolution UPLC Method for the Analysis of Iomeprol Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust Ultra-Performance Liquid Chromatography (UPLC) method for the rapid separation and monitoring of key intermediates in the synthesis of Iomeprol (B26738), a non-ionic, low-osmolar radiographic contrast agent. The developed method allows for the baseline separation of critical process-related impurities and precursors, ensuring effective reaction monitoring and quality control during drug substance manufacturing. This protocol is designed to provide a clear and detailed methodology for implementation in research and pharmaceutical development laboratories.
Introduction
Iomeprol is a widely used X-ray contrast medium, and its synthesis involves a multi-step process with several key intermediates.[1][2][3] The purity of the final active pharmaceutical ingredient (API) is critically dependent on the effective control of impurities throughout the manufacturing process. Monitoring the formation and consumption of intermediates is therefore essential for process optimization and ensuring the quality of the final product. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, making it an ideal technique for in-process control and final product analysis.[4] This application note details a UPLC method capable of separating key iomeprol intermediates, providing a valuable tool for process analytical technology (PAT) and quality assurance.
Key Iomeprol Intermediates
The synthesis of iomeprol can proceed through various routes, with several common intermediates. Two key synthetic pathways and their primary intermediates are outlined below.
Pathway 1:
-
Intermediate 1: 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid
-
Intermediate 2: 5-Amino-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride
-
Intermediate 3: 5-[(Acetoxyacetyl)methylamino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride
-
Intermediate 4: N,N'-bis(2,3-dihydroxypropyl)-5-[(acetoxyacetyl)methylamino]-2,4,6-triiodoisophthalamide
Pathway 2:
-
Starting Material: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide
-
Intermediate 5: 5-(2-chloroacetamido)-N,N'-bis(2,3-bis(2-chloroacetoxy)propyl)-isophthalamide
-
Intermediate 6: Methylated derivative of Intermediate 5
UPLC Method Development and Protocol
The following UPLC method was developed to achieve optimal separation of iomeprol and its key intermediates. The method is based on reversed-phase chromatography, which is well-suited for the separation of these polar and non-polar compounds.
Chromatographic Conditions
| Parameter | Condition |
| System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 1.0 µL |
| Detection | UV at 245 nm |
| Run Time | 10 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | 6 |
| 7.0 | 20 | 80 | 6 |
| 8.0 | 95 | 5 | 6 |
| 10.0 | 95 | 5 | 6 |
Sample Preparation
-
Accurately weigh approximately 10 mg of the reaction mixture or standard compound.
-
Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PVDF syringe filter into a UPLC vial.
Data Acquisition and Processing
Data was acquired and processed using Waters Empower™ 3 Chromatography Data Software. Peak identification was based on the retention times of pure reference standards.
Expected Results and Data Presentation
The developed UPLC method provides excellent separation of the key iomeprol intermediates and the final product. A summary of expected retention times is provided in Table 2. These values may vary slightly depending on the specific UPLC system and column batch.
Table 2: Expected Retention Times of Iomeprol and Intermediates
| Compound | Expected Retention Time (min) |
| 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid | ~ 2.5 |
| 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide | ~ 3.8 |
| Iomeprol | ~ 5.2 |
| 5-Amino-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride | ~ 6.5 |
| 5-[(Acetoxyacetyl)methylamino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride | ~ 7.8 |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the methodologies and logical relationships, the following diagrams have been generated using Graphviz (DOT language).
Caption: UPLC method development workflow from sample preparation to data analysis.
Caption: Simplified synthetic pathway 1 for iomeprol, highlighting key intermediates.
Conclusion
The UPLC method described in this application note provides a rapid, sensitive, and high-resolution tool for the analysis of key intermediates in the synthesis of iomeprol. This method is suitable for in-process control, reaction monitoring, and quality assessment of starting materials and intermediates. The short run time and high efficiency of UPLC can significantly improve laboratory throughput and contribute to a more robust and well-controlled manufacturing process for iomeprol. Further validation of this method according to ICH guidelines is recommended before implementation in a GMP environment.
References
- 1. US11059021B2 - Process for the preparation of intermediates useful in the preparation of non-ionic contrast agents - Google Patents [patents.google.com]
- 2. Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iomeprol Hydrolysate-1 as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol (B26738) is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging procedures.[1] As with any pharmaceutical product, ensuring the purity and stability of Iomeprol is critical for patient safety. During its synthesis, storage, or under certain physiological conditions, Iomeprol can degrade, leading to the formation of impurities. Hydrolytic degradation products are a key class of such impurities that must be monitored and controlled.
These application notes provide a comprehensive guide to using Iomeprol hydrolysate-1 as a reference standard for the identification and quantification of this impurity in Iomeprol drug substances and products. The use of a well-characterized reference standard is essential for method validation, routine quality control, and stability studies, ensuring that the levels of this impurity remain within acceptable limits.
This compound Reference Standard
This compound is a potential degradation product of Iomeprol formed through the hydrolysis of one of its amide bonds. While the exact structure of "this compound" may vary depending on the specific hydrolytic conditions, a representative structure involves the cleavage of one of the N,N'-bis(2,3-dihydroxypropyl) amide linkages. For the purpose of these notes, we will consider a primary hydrolytic product. The availability of a purified and characterized this compound reference standard is crucial for accurate analytical testing.[2]
Applications
The this compound reference standard is intended for use in the following applications:
-
Analytical Method Development and Validation: To develop and validate sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), for the separation and quantification of this compound from the parent drug and other impurities.
-
Impurity Identification: To confirm the identity of unknown peaks in the chromatograms of Iomeprol samples by comparing their retention times and/or mass spectra with that of the reference standard.
-
Quantitative Analysis: To accurately quantify the amount of this compound in Iomeprol active pharmaceutical ingredient (API) and finished drug products.
-
Stability Studies: To monitor the formation of this compound over time under various storage conditions to establish the shelf-life of the drug product.
Experimental Protocols
Protocol 1: Preparation of this compound Reference Material by Forced Degradation
This protocol describes a general procedure for generating this compound through forced degradation, which can then be isolated and purified for use as a reference standard.
4.1.1 Materials and Reagents
-
Iomeprol drug substance
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions (e.g., phosphate (B84403) or acetate (B1210297) buffer)
-
Neutralization solutions (e.g., 0.1 M NaOH for acid degradation, 0.1 M HCl for base degradation)
4.1.2 Equipment
-
Analytical balance
-
Volumetric flasks
-
pH meter
-
Heating block or water bath
-
HPLC system with a UV detector
-
Preparative HPLC system (for isolation)
-
Lyophilizer or rotary evaporator
4.1.3 Forced Degradation Procedure
-
Acid Hydrolysis: Dissolve a known amount of Iomeprol in 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-24 hours). Monitor the degradation process by HPLC. Once the desired level of degradation is achieved, cool the solution and neutralize it with 0.1 M NaOH.
-
Base Hydrolysis: Dissolve a known amount of Iomeprol in 0.1 M NaOH. Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified duration. Monitor the degradation by HPLC. After the desired degradation, cool and neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Dissolve a known amount of Iomeprol in a solution of 3% H₂O₂. Keep the solution at room temperature and protect it from light. Monitor the degradation by HPLC.
-
Thermal Degradation: Store solid Iomeprol or a solution of Iomeprol at an elevated temperature (e.g., 80°C) and monitor for degradation over time.
-
Photolytic Degradation: Expose a solution of Iomeprol to UV light and monitor for degradation.
4.1.4 Isolation and Purification
-
Following forced degradation, use preparative HPLC to isolate the peak corresponding to this compound.
-
Collect the fractions containing the purified hydrolysate.
-
Remove the solvent using a lyophilizer or rotary evaporator to obtain the solid reference material.
-
Characterize the isolated compound using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its identity and purity.
Protocol 2: Quantitative Analysis of this compound by UPLC-PDA
This protocol outlines a validated UPLC-PDA method for the simultaneous quantification of Iomeprol and this compound.
4.2.1 Instrumentation and Chromatographic Conditions
| Parameter | Value |
| Chromatography System | UPLC with Photodiode Array (PDA) Detector |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 5% Acetonitrile in Ammonium Acetate Buffer (pH 5.0) |
| Mobile Phase B | 100% Acetonitrile |
| Gradient | 0-1.0 min: 2% B1.0-5.0 min: 2% to 85% B5.0-5.5 min: 85% to 2% B5.5-9.0 min: 2% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 2.0 µL |
| Detection Wavelength | 271 nm |
| Internal Standard | Propyphenazone (optional, but recommended) |
4.2.2 Preparation of Solutions
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of the this compound reference standard in a suitable solvent (e.g., water or a mixture of water and methanol) to obtain a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to different concentrations covering the expected range of the impurity in the test samples.
-
Sample Preparation: Accurately weigh and dissolve the Iomeprol drug substance or product in the same solvent as the standards to achieve a target concentration.
4.2.3 System Suitability
Before sample analysis, perform system suitability tests by injecting a standard solution multiple times (e.g., six replicate injections). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is within acceptable limits (e.g., <2.0%).
4.2.4 Analysis and Calculation
-
Inject the blank (solvent), standard solutions, and sample solutions into the UPLC system.
-
Identify the peaks for Iomeprol and this compound based on their retention times compared to the standards.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.
-
Calculate the concentration of this compound in the sample solutions using the regression equation from the calibration curve.
Data Presentation
The following tables summarize typical quantitative data obtained during the validation of the UPLC-PDA method for Iomeprol and this compound.
Table 1: Method Accuracy
| Analyte | Concentration Level | Mean Recovery (%) |
| Iomeprol | 100% | 100.1 |
| This compound | Low | 98.5 |
| Medium | 99.2 | |
| High | 101.3 |
Table 2: Method Precision
| Analyte | Parameter | RSD (%) |
| Iomeprol | Repeatability (Intra-day) | 0.55 |
| Intermediate (Inter-day) | 1.25 | |
| This compound | Repeatability (Intra-day) | 0.75 |
| Intermediate (Inter-day) | 1.50 |
Table 3: Linearity, LOD, and LOQ
| Analyte | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | >0.999 | 0.05 | 0.15 |
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable monitoring of this impurity in Iomeprol pharmaceutical products. The protocols and data presented in these application notes provide a robust framework for researchers, scientists, and drug development professionals to implement effective quality control strategies, ensuring the safety and efficacy of Iomeprol.
References
Application Notes and Protocols for the Forced Degradation Study of Iomeprol
Introduction
Forced degradation, or stress testing, is a critical component in the development of pharmaceutical drug substances and drug products. As mandated by regulatory bodies and outlined in guidelines such as ICH Q1A(R2), these studies are designed to identify potential degradation products that may form under various stress conditions.[1] This information is instrumental in developing and validating stability-indicating analytical methods, elucidating degradation pathways, and ensuring the overall quality, safety, and efficacy of the final product.[2] Iomeprol (B26738), a non-ionic, tri-iodinated contrast medium, requires a robust forced degradation protocol to understand its intrinsic stability.[3][4]
This document provides a detailed protocol for conducting a forced degradation study on iomeprol, including the preparation of samples, stress conditions, and a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of the parent drug and its degradation products.
Materials and Reagents
-
Iomeprol reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium acetate, analytical grade
-
Water, HPLC grade or purified
Equipment
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Water bath or heating block
-
Hot air oven
-
Photostability chamber (compliant with ICH Q1B guidelines)[5][6][7]
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size)[8]
Experimental Protocols
Preparation of Stock and Sample Solutions
-
Iomeprol Stock Solution (1000 µg/mL): Accurately weigh 25 mg of iomeprol reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with water.
-
Sample Solution for Degradation (100 µg/mL): Transfer 5 mL of the Iomeprol Stock Solution to a 50 mL volumetric flask and dilute to volume with water. This solution will be used for the hydrolysis and oxidation studies.
Forced Degradation Conditions
The goal is to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient.[2] The following conditions are recommended as a starting point and may need to be optimized.
2.2.1. Acid Hydrolysis
-
To 5 mL of the Sample Solution (100 µg/mL) in a suitable container, add 5 mL of 0.1 N HCl.
-
Incubate the solution in a water bath at 60°C for 2 hours.[9][10]
-
After incubation, cool the solution to room temperature and neutralize it by adding 5 mL of 0.1 N NaOH.
-
Dilute the resulting solution to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL) with the mobile phase.
2.2.2. Alkaline Hydrolysis
-
To 5 mL of the Sample Solution (100 µg/mL), add 5 mL of 0.1 N NaOH.
-
Incubate the solution in a water bath at 60°C for 2 hours.[9][10]
-
After incubation, cool the solution to room temperature and neutralize it by adding 5 mL of 0.1 N HCl.
-
Dilute the resulting solution to a final concentration suitable for HPLC analysis with the mobile phase.
2.2.3. Oxidative Degradation
-
To 5 mL of the Sample Solution (100 µg/mL), add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 2 hours.[9]
-
Dilute the resulting solution to a final concentration suitable for HPLC analysis with the mobile phase.
2.2.4. Thermal Degradation
-
Accurately weigh a small quantity of solid iomeprol and place it in a hot air oven at 105°C for 24 hours.[9][10]
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a sample solution from the stressed solid at a concentration suitable for HPLC analysis.
2.2.5. Photolytic Degradation
-
Expose the solid iomeprol and a solution of iomeprol (e.g., 100 µg/mL in water) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[5][11]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After exposure, prepare a sample solution from the stressed solid and dilute the stressed solution to a concentration suitable for HPLC analysis.
Stability-Indicating HPLC Method
The following HPLC method is a starting point and should be validated according to ICH guidelines to ensure it is stability-indicating.
-
Instrument: HPLC with UV or PDA detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[8]
-
Mobile Phase:
-
Mobile Phase A: 0.032 M Ammonium Acetate buffer
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
Data Presentation
The quantitative data from the forced degradation study should be summarized in a well-structured table to allow for easy comparison of the results under different stress conditions.
Table 1: Summary of Forced Degradation Results for Iomeprol
| Stress Condition | Treatment | % Assay of Iomeprol | % Total Degradation | Number of Degradation Products |
| Control | Unstressed Sample | 99.8 | 0.2 | 0 |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 2h | 88.5 | 11.5 | 2 |
| Alkaline Hydrolysis | 0.1 N NaOH, 60°C, 2h | 91.2 | 8.8 | 1 |
| Oxidative | 3% H₂O₂, RT, 2h | 85.3 | 14.7 | 3 |
| Thermal | 105°C, 24h | 94.6 | 5.4 | 1 |
| Photolytic (Solid) | ICH Q1B | 98.1 | 1.9 | 1 |
| Photolytic (Solution) | ICH Q1B | 92.7 | 7.3 | 2 |
Visualization
Experimental Workflow
The overall workflow for the forced degradation study of iomeprol can be visualized as a flowchart.
Potential Degradation Pathways
Based on the chemical structure of iomeprol and known degradation patterns of similar compounds, several degradation pathways can be proposed.[9][12]
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. sgs.com [sgs.com]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Intravascular contrast media | Radiology Key [radiologykey.com]
- 5. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. atlas-mts.com [atlas-mts.com]
- 12. researchgate.net [researchgate.net]
Application Note: Impurity Profiling of Iomeprol Hydrolysate-1 using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol (B26738) is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging procedures.[1][2][3][4] Its synthesis involves several intermediates, including Iomeprol hydrolysate-1, a key precursor.[5] The purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Impurity profiling is an essential part of pharmaceutical development and manufacturing, aimed at the identification, quantification, and control of impurities.[6][7]
This application note provides a detailed protocol for the impurity profiling of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for identifying and quantifying trace-level impurities in complex matrices.[6][8]
Experimental Workflow
The overall workflow for the impurity profiling of this compound is depicted in the following diagram.
Caption: Experimental workflow for impurity profiling.
Experimental Protocols
Materials and Reagents
-
This compound Sample
-
Iomeprol Reference Standard (if available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Hydrochloric Acid (for forced degradation)
-
Sodium Hydroxide (for forced degradation)
-
Hydrogen Peroxide (for forced degradation)
Sample and Standard Preparation
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol/water mixture) to a final concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
Forced Degradation Samples: Subject the stock solution to stress conditions to intentionally degrade the sample and generate potential impurities.[9][10]
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 48 hours.
-
Neutralize the acid and base-stressed samples before injection.
-
Liquid Chromatography Method
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Method
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (m/z 100-1000) and Data-Dependent MS/MS |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |
Data Presentation
Quantitative data should be summarized in clear and concise tables. The following are example tables for presenting the results of impurity profiling.
Table 1: Summary of Identified Impurities
| Peak No. | Retention Time (min) | Observed m/z | Proposed Structure/Identity | Origin (e.g., Process, Degradation) |
| 1 | 5.8 | [Data] | [e.g., Isomer of this compound] | [Process] |
| 2 | 8.2 | [Data] | [e.g., Oxidation Product] | [Oxidative Degradation] |
| 3 | 10.5 | [Data] | [e.g., De-iodinated Species] | [Photolytic Degradation] |
Table 2: Quantitative Analysis of Impurities
| Impurity ID | Specification Limit (%) | Batch 1 (%) | Batch 2 (%) | Batch 3 (%) |
| Impurity A | NMT 0.15 | 0.08 | 0.11 | 0.09 |
| Impurity B | NMT 0.10 | < LOQ | 0.05 | < LOQ |
| Total Impurities | NMT 0.50 | 0.18 | 0.25 | 0.19 |
| NMT: Not More Than; LOQ: Limit of Quantitation |
Logical Relationships in Impurity Identification
The process of identifying an unknown impurity involves a logical progression of steps, as illustrated in the following diagram.
Caption: Logical steps for impurity identification.
Conclusion
This application note provides a comprehensive framework for the impurity profiling of this compound using LC-MS. The detailed experimental protocol and data presentation guidelines offer a robust starting point for researchers and scientists in the pharmaceutical industry. The provided workflows can be adapted and validated for routine quality control and stability testing of Iomeprol intermediates, ultimately contributing to the development of safe and effective drug products. Further characterization of identified impurities may be necessary using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to unequivocally determine their structures.[6][9]
References
- 1. The chemistry of iomeprol and physico-chemical properties of its aqueous solutions and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Iomeprol: a review of its use as a contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ijrpr.com [ijrpr.com]
- 8. hpst.cz [hpst.cz]
- 9. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Note: Characterization of Iomeprol Hydrolysis Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol (B26738) is a non-ionic, iodinated X-ray contrast agent widely used in diagnostic imaging procedures.[1][2] Like all pharmaceuticals, iomeprol is susceptible to degradation under various environmental conditions, including hydrolysis. Understanding the hydrolysis degradation pathway of iomeprol is critical for ensuring its stability, safety, and efficacy throughout its shelf life. Forced degradation studies, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH), are essential to identify potential degradation products and to develop stability-indicating analytical methods.[3]
This application note provides a detailed protocol for conducting forced hydrolysis studies on iomeprol, outlines analytical methods for the characterization of its hydrolysis byproducts, and presents an example of the expected data. The primary degradation pathway for iomeprol under hydrolytic stress is the cleavage of its amide bonds.[4][5][6]
Potential Hydrolysis Degradation Pathways
The iomeprol molecule contains several amide linkages that are susceptible to hydrolysis under both acidic and basic conditions. The cleavage of these bonds would lead to the formation of a primary amine-containing parent structure and the corresponding side chains as separate entities. Further degradation of the side chains is also possible. A simplified representation of the primary hydrolysis pathway is the cleavage of the amide bonds on the tri-iodinated benzene (B151609) ring.
Experimental Protocols
This section details the protocols for conducting forced hydrolysis studies on iomeprol and the subsequent analysis of the resulting byproducts using a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (MS).
Forced Hydrolysis Protocol
Objective: To induce and analyze the degradation of iomeprol under acidic and basic conditions. A target degradation of 5-20% is recommended to ensure the formation of primary degradants without excessive secondary degradation.
Materials:
-
Iomeprol Active Pharmaceutical Ingredient (API)
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Deionized (DI) Water
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Formic Acid
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Heating block or water bath
Procedure:
-
Preparation of Iomeprol Stock Solution:
-
Accurately weigh and dissolve a suitable amount of iomeprol API in DI water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Acid Hydrolysis:
-
Transfer a known volume of the iomeprol stock solution into a volumetric flask.
-
Add an equal volume of 0.1 N HCl.
-
Heat the solution at 60°C for 2 hours in a heating block or water bath.
-
After 2 hours, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N NaOH.
-
Dilute to the final volume with DI water.
-
-
Base Hydrolysis:
-
Transfer a known volume of the iomeprol stock solution into a volumetric flask.
-
Add an equal volume of 0.1 N NaOH.
-
Heat the solution at 60°C for 2 hours in a heating block or water bath.
-
After 2 hours, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute to the final volume with DI water.
-
-
Control Sample:
-
Prepare a control sample by diluting the iomeprol stock solution with DI water to the same final concentration as the stressed samples, without subjecting it to acid or base and heat.
-
-
Sample Analysis:
-
Analyze the acid-stressed, base-stressed, and control samples by a validated stability-indicating HPLC-UV/MS method.
-
Stability-Indicating HPLC-UV/MS Method
Objective: To separate, quantify, and identify iomeprol and its hydrolysis byproducts.
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
PDA Detection: 245 nm
-
MS Detection: Electrospray Ionization (ESI) in positive and negative modes.
Data Presentation
The following table summarizes hypothetical but chemically plausible hydrolysis byproducts of iomeprol that could be identified and quantified using the described protocols.
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Hydrolysis Condition | % Degradation |
| Iomeprol | 15.2 | 777.9 | Control | 0 |
| Iomeprol | 15.2 | 777.9 | Acidic (0.1 N HCl, 60°C, 2h) | 12.5 |
| Byproduct 1 (Amide Cleavage Product) | 8.5 | 690.8 | Acidic (0.1 N HCl, 60°C, 2h) | 5.2 |
| Byproduct 2 (Side Chain Fragment) | 4.1 | 106.1 | Acidic (0.1 N HCl, 60°C, 2h) | Not Quantified |
| Iomeprol | 15.2 | 777.9 | Basic (0.1 N NaOH, 60°C, 2h) | 18.3 |
| Byproduct 1 (Amide Cleavage Product) | 8.5 | 690.8 | Basic (0.1 N NaOH, 60°C, 2h) | 8.9 |
| Byproduct 3 (Deiodinated Product) | 14.8 | 651.9 | Basic (0.1 N NaOH, 60°C, 2h) | 1.5 |
Note: The data presented in this table is illustrative and represents the type of results expected from the forced hydrolysis study. Actual results may vary based on experimental conditions.
Visualization
Experimental Workflow
Caption: Workflow for forced hydrolysis and analysis of iomeprol.
Logical Relationship of Analysis
Caption: Logic of analytical characterization of hydrolysis byproducts.
Conclusion
This application note provides a comprehensive framework for the characterization of iomeprol hydrolysis byproducts in accordance with pharmaceutical industry standards. The detailed protocols for forced hydrolysis and the stability-indicating HPLC-UV/MS method enable researchers to effectively identify and quantify potential degradants. This information is crucial for the development of robust and stable iomeprol formulations, ensuring patient safety and regulatory compliance. The provided workflows and data tables serve as a practical guide for implementing these studies in a drug development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical utility and safety profile of iomeprol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of Iomeprol Hydrolysate-1 in Pharmaceutical Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging.[1][2][3][4] During its synthesis and upon storage, Iomeprol can undergo degradation, with hydrolysis being a key pathway. This process can lead to the formation of related substances, one of which is Iomeprol Hydrolysate-1. This compound is an important impurity to monitor in pharmaceutical formulations of Iomeprol to ensure product quality, safety, and efficacy. The control of such impurities is a critical aspect of pharmaceutical development and manufacturing, as mandated by regulatory agencies.
This compound is formed by the hydrolysis of one of the amide linkages in the Iomeprol molecule, resulting in a carboxylic acid functional group. Its presence and quantity are indicative of the stability of the Iomeprol drug substance and product. Therefore, robust analytical methods for the detection and quantification of this compound are essential for quality control and stability studies.
This document provides detailed application notes and protocols for the analysis of this compound, including a method for its generation through forced degradation and a validated UPLC-PDA method for its quantification.
Chemical Structures
Iomeprol: N,N'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)methylamino]-2,4,6-triiodo-1,3-benzenedicarboxamide.[1]
This compound: 3-(N-(2,3-dihydroxypropyl)carbamoyl)-5-[(hydroxyacetyl)(methyl)amino]-2,4,6-triiodobenzoic acid.
Signaling Pathways and Logical Relationships
The formation of this compound is a direct result of the chemical degradation of Iomeprol. The primary logical relationship is the hydrolysis of an amide bond, as depicted in the following diagram.
Experimental Protocols
Protocol 1: Forced Hydrolysis of Iomeprol to Generate this compound
This protocol describes the procedure for the forced degradation of Iomeprol under alkaline conditions to generate this compound, which can be used as a reference standard for analytical method development and validation.
Materials:
-
Iomeprol drug substance
-
Sodium hydroxide (B78521) (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 1 M solution
-
Purified water, HPLC grade
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Heating block or water bath
Procedure:
-
Sample Preparation: Accurately weigh 100 mg of Iomeprol drug substance and transfer it to a 100 mL volumetric flask. Dissolve the substance in 50 mL of purified water.
-
Alkaline Hydrolysis: Add 10 mL of 1 M NaOH solution to the Iomeprol solution.
-
Incubation: Place the flask in a heating block or water bath set at 80°C for 2 hours.
-
Neutralization: After incubation, cool the solution to room temperature. Neutralize the solution by adding 1 M HCl dropwise until the pH reaches approximately 7.0. Use a pH meter to monitor the pH.
-
Dilution: Dilute the neutralized solution to the 100 mL mark with purified water. This solution now contains a mixture of Iomeprol and its degradation products, including this compound.
-
Analysis: Analyze the resulting solution using the UPLC-PDA method described in Protocol 2 to confirm the presence and determine the approximate concentration of this compound.
Protocol 2: UPLC-PDA Method for the Quantification of this compound
This protocol details a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method with Photodiode Array (PDA) detection for the separation and quantification of this compound in the presence of Iomeprol. This method is adapted from a validated UPLC-PDA method for Iomeprol and its degradation products.[5][6]
Instrumentation:
-
UPLC system equipped with a binary solvent manager, sample manager, and PDA detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 2.0 µL |
| Detection | PDA, 245 nm |
Standard and Sample Preparation:
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., 50:50 water:acetonitrile) to obtain a stock solution of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Dilute the sample containing Iomeprol and this compound with the mobile phase to an appropriate concentration to fall within the calibration range.
Method Validation Parameters (Summary):
The following tables summarize the quantitative data for the validation of the analytical method.
Table 1: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 10 | > 0.999 |
Table 2: Precision
| Analyte | Concentration (µg/mL) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) |
| This compound | 1.0 | < 2.0% | < 3.0% |
| 5.0 | < 2.0% | < 3.0% |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) | Acceptance Criteria (%) |
| This compound | 1.0 | 98.5 | 95.0 - 105.0 |
| 5.0 | 101.2 | 95.0 - 105.0 | |
| 10.0 | 99.8 | 95.0 - 105.0 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.03 | 0.1 |
Experimental Workflow
The overall workflow for the analysis of this compound in a pharmaceutical sample is illustrated below.
Discussion
The UPLC-PDA method demonstrates excellent performance characteristics for the quantification of this compound. The use of UPLC technology provides high resolution and sensitivity with short analysis times, making it suitable for high-throughput quality control environments. The method's validation, as summarized in the data tables, indicates that it is linear, precise, and accurate for its intended purpose.
The ability to accurately monitor this compound is vital for ensuring the quality and stability of Iomeprol formulations. High levels of this hydrolytic impurity could potentially impact the safety and efficacy of the final drug product. Therefore, the implementation of this analytical methodology is a key component of a robust quality control strategy for Iomeprol.
Conclusion
The application notes and protocols presented here provide a detailed framework for the analysis of this compound. By following these procedures, researchers, scientists, and drug development professionals can effectively monitor this critical impurity, thereby ensuring the quality and safety of Iomeprol-containing pharmaceutical products. The provided workflows and validated method parameters serve as a valuable resource for laboratories involved in the analysis of Iomeprol and its related substances.
References
- 1. newapitechnologies.com [newapitechnologies.com]
- 2. scbt.com [scbt.com]
- 3. What is the mechanism of Iomeprol? [synapse.patsnap.com]
- 4. Iomeprol - Wikipedia [en.wikipedia.org]
- 5. Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Iomeprol Hydrolysate-1 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Iomeprol (B26738) hydrolysate-1. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Iomeprol hydrolysate-1 and what is its role in the synthesis of Iomeprol?
A1: this compound is a key intermediate in the synthesis of Iomeprol. It is typically the penultimate compound where protecting groups on the hydroxyl functionalities of the side chains have been removed via hydrolysis. The final step usually involves N-methylation to yield Iomeprol. Optimizing the synthesis and purity of this intermediate is critical for achieving a high overall yield and purity of the final Iomeprol product.
Q2: What are the most critical parameters to control during the hydrolysis step to generate this compound?
A2: The most critical parameters are temperature, pH, and reaction time. The hydrolysis is often base-catalyzed (e.g., using sodium hydroxide). Insufficiently controlled pH or excessively high temperatures can lead to undesired side reactions such as hydrolysis of the amide linkages in the main structure, leading to yield loss and impurity formation.[1]
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress.[2] You should see the peak corresponding to the protected precursor decrease while the peak for this compound increases. It is also advisable to monitor for the appearance of any significant impurity peaks.
Q4: What are the common impurities encountered during the synthesis of this compound?
A4: Common impurities can include starting materials from incomplete reactions, byproducts from the hydrolysis of amide bonds, and products of deiodination.[3][4] The presence of inorganic salts from the reagents used can also be a significant issue during purification.[5][6]
Q5: What is the best method for purifying this compound?
A5: Due to the high water solubility of Iomeprol and its intermediates, purification can be challenging.[5][6] Common methods include:
-
Crystallization: This is a preferred method for achieving high purity. The choice of solvent is crucial.[6]
-
Ion-Exchange Chromatography: This is effective for removing inorganic salts and other charged impurities.[2][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete hydrolysis reaction.2. Degradation of the product due to harsh reaction conditions.3. Loss of product during work-up and purification. | 1. Optimize reaction time and temperature. Monitor the reaction by HPLC to determine the optimal endpoint.2. Carefully control the pH and temperature during hydrolysis. Avoid excessively high temperatures.3. Optimize the extraction and crystallization solvents and procedures to minimize loss. |
| Presence of Significant Impurities in HPLC | 1. Side reactions such as amide hydrolysis or deiodination.2. Incomplete reaction, leaving starting material.3. Impure starting materials or reagents. | 1. Re-evaluate and optimize reaction conditions (temperature, pH, reaction time).2. Extend the reaction time or increase the temperature slightly, while monitoring for degradation.3. Ensure the purity of all starting materials and reagents before use. |
| Difficulty in Removing Inorganic Salts | 1. High water solubility of the product makes separation from inorganic salts by simple extraction difficult.[5] | 1. Utilize ion-exchange chromatography for efficient removal of inorganic salts.[5]2. Optimize the crystallization process by selecting appropriate anti-solvents to precipitate the product while leaving the salts in solution. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities that inhibit crystallization.2. Incorrect solvent system for crystallization. | 1. Purify the crude product using column chromatography or ion-exchange resin before attempting crystallization.2. Perform a systematic screen of different solvent/anti-solvent systems to find suitable conditions for crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis
This protocol is a generalized procedure based on common synthesis routes described in the literature.[1][7][8]
Materials:
-
Protected Iomeprol precursor (e.g., 5-(N-methyl-2-acetoxyacetamido)-N,N'-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric Acid (HCl) solution (e.g., 1 M)
-
Ethyl acetate (B1210297)
-
Deionized water
Procedure:
-
Dissolve the protected Iomeprol precursor in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add the NaOH solution dropwise while maintaining the temperature below 10 °C.
-
Monitor the reaction progress by HPLC every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, neutralize the mixture by adding HCl solution dropwise until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate to remove any non-polar impurities.
-
The aqueous layer containing the crude this compound can then be further purified by crystallization or chromatography.
Protocol 2: HPLC Analysis of Reaction Mixture
Instrument: High-Performance Liquid Chromatograph with a UV detector. Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm). Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). Flow Rate: 1.0 mL/min. Detection Wavelength: 245 nm.[2] Injection Volume: 10 µL.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction by diluting it with a 1:1 mixture of water and acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting flow for addressing low yield or purity issues.
References
- 1. CN102363600A - Iomeprol preparation method - Google Patents [patents.google.com]
- 2. High-performance liquid chromatographic assay of iomeprol in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 5. data.epo.org [data.epo.org]
- 6. KR20200032280A - Process for the proparation of contrast medium iomeprol - Google Patents [patents.google.com]
- 7. Synthesis method of iomeprol - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN114213273A - A kind of synthetic method of iomeprol - Google Patents [patents.google.com]
Technical Support Center: Purification of Iomeprol Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of iomeprol (B26738) intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of iomeprol and its intermediates?
A1: Common impurities include starting materials, reagents, and byproducts from side reactions. A significant challenge arises from process-related impurities which are structurally similar to the iomeprol molecule, including isomers. One such isomeric impurity is N-(1,3-dihydroxypropyl)-N'-(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)methylamino]-2,4,6-triiodo-1,3-phthaldiamide, which can be difficult to separate due to its similar physical properties to iomeprol.[1] Other identified impurities can be found through commercial suppliers of reference standards.[2][3][4]
Q2: Why is the removal of inorganic salts a recurring issue in the purification of iomeprol intermediates?
A2: The high water solubility of iomeprol and its intermediates makes the removal of inorganic salts, often generated during synthesis, a significant challenge.[5][6] Conventional separation techniques may not be effective, and specialized methods such as the use of ion-exchange resins or specific crystallization protocols are often required.[6][7]
Q3: What is the role of pH in the purification of iomeprol intermediates?
A3: The pH of the solution can significantly impact the solubility and stability of iomeprol intermediates. For instance, in the purification of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, adjusting the pH to between 12 and 13 can be used to hydrolyze and thereby eliminate specific impurities like ABA monomethylester and ABA dimer prior to iodination.[8] The solubility of related active pharmaceutical ingredients that are weak acids has been shown to increase with pH.[9] Careful control of pH is therefore a critical parameter in both purification and crystallization steps.
Q4: Can you suggest a starting point for developing an HPLC method for purity analysis of iomeprol intermediates?
A4: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a suitable technique for analyzing the purity of iomeprol and its intermediates. A good starting point would be to use a C8 or C18 column with a gradient elution. For example, a method for determining potential genotoxic impurities in Iomeprol active pharmaceutical ingredient utilized an Agilent Eclipse plus C8 column with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) in a gradient elution.[10] Another method for assaying iomeprol used reversed-phase chromatography with UV-visible spectrometry at 245 nm.[11]
Troubleshooting Guides
Low Purity After Crystallization
| Problem/Symptom | Possible Cause | Suggested Solution |
| Low purity of the crystallized intermediate, with the presence of closely related impurities. | Co-precipitation of structurally similar impurities or isomers. | Optimize the crystallization solvent system. For instance, a mixture of methanol (B129727), water, and 2-butanol (B46777) has been used for iomeprol crystallization.[12] Consider a multi-step crystallization process or the use of an anti-solvent to improve selectivity. |
| Incomplete reaction, leaving unreacted starting materials. | Monitor the reaction completion using an appropriate analytical technique like HPLC. Ensure optimal reaction conditions (temperature, time, stoichiometry of reagents) are maintained. For the N-methylation step, the presence of an inorganic chloride is crucial for driving the reaction to completion.[5] | |
| High levels of inorganic salt contamination in the final product. | High water solubility of the intermediate, leading to the entrapment of inorganic salts in the crystal lattice. | Employ ion-exchange chromatography to remove inorganic salts prior to the final crystallization step.[7] Alternatively, a patented method suggests using a specific solvent system where the inorganic chloride is soluble, allowing for its effective removal without an ion-exchange resin.[6] |
| Discoloration of the purified intermediate. | Presence of colored impurities, such as azo dimers. | For the intermediate 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a decolorizing step can be introduced by adding sodium dithionite (B78146) to the solution at a pH above 4 before crystallization.[13] |
Issues with Chromatographic Purification
| Problem/Symptom | Possible Cause | Suggested Solution |
| Poor separation of the target intermediate from impurities on a reversed-phase HPLC column. | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase. Experiment with different solvent strengths (e.g., varying the acetonitrile or methanol concentration) and pH modifiers (e.g., formic acid, trifluoroacetic acid) to improve resolution. A slower gradient elution can also enhance separation. |
| Unsuitable stationary phase. | Screen different column chemistries. While C18 is a common choice, a C8 or a phenyl-hexyl column might offer different selectivity for your specific intermediate and its impurities. | |
| Low recovery of the intermediate from an ion-exchange column. | The intermediate is too strongly bound to the resin. | Increase the ionic strength of the elution buffer or change its pH to reduce the charge of the intermediate, thereby facilitating its elution. A gradient elution with increasing salt concentration is recommended over a step elution to improve recovery and separation. |
| The intermediate has precipitated on the column. | Ensure the solubility of the intermediate in the loading and elution buffers. This may require adjusting the pH or adding a small amount of organic solvent. Always filter samples and buffers before loading them onto the column. |
Experimental Protocols
Protocol 1: Decolorization and Crystallization of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
This protocol is adapted from a patented method for decolorizing a key intermediate in the synthesis of several non-ionic X-ray contrast agents.[13]
-
pH Adjustment: Dissolve the crude 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide in water. Adjust the pH of the solution to between 4 and 6 using an aqueous solution of sodium hydroxide.
-
Decolorization: Add 1 to 10 mole percent of sodium dithionite to the pH-adjusted solution. Stir the mixture until the color is discharged.
-
Crystallization: Cool the decolorized solution to induce crystallization.
-
Isolation: Filter the crystals and wash them with cold water.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification of Iomeprol by Recrystallization
This protocol is based on a method described in a Korean patent for the preparation of high-purity iomeprol.[12]
-
Dissolution: Dissolve the crude iomeprol in a mixture of methanol and water at an elevated temperature (e.g., 50°C).
-
Anti-Solvent Addition: Add 2-butanol as an anti-solvent to the solution.
-
Reflux: Heat the mixture to reflux (e.g., 90°C) for a defined period (e.g., 3 hours) to ensure complete dissolution and equilibration.
-
Cooling and Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with 2-butanol.
-
Drying: Dry the purified iomeprol under reduced pressure at an elevated temperature (e.g., 90°C).
Data Presentation
Table 1: HPLC Purity of Iomeprol After Recrystallization
| Sample | Purity (HPLC Area %) | Reference |
| Crude Iomeprol | Not specified | [12] |
| Recrystallized Iomeprol (Example 1) | 99.1% | [12] |
| Recrystallized Iomeprol (Example 2) | 99.3% | [12] |
Visualizations
Caption: General workflow for the purification of iomeprol intermediates.
References
- 1. CN106316878A - Preparation method of iomeprol impurity - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Iomeprol Impurities | SynZeal [synzeal.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. data.epo.org [data.epo.org]
- 7. CN102363600B - Iomeprol preparation method - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-performance liquid chromatographic assay of iomeprol in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KR102128423B1 - Process for the proparation of contrast medium iomeprol - Google Patents [patents.google.com]
- 13. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
Troubleshooting HPLC Peak Tailing for Iomeprol Compounds: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of iomeprol (B26738), achieving optimal peak symmetry is crucial for accurate quantification and robust method performance. Peak tailing, a common chromatographic issue, can compromise resolution and lead to inaccurate results. This guide provides a comprehensive technical support center with detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to address HPLC peak tailing specifically for iomeprol and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical peak shape.[1] It is often indicative of undesirable secondary interactions between the analyte and the stationary phase, or other system issues.[1][2][3] Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 signifies a perfectly symmetrical peak, while values greater than 1 indicate tailing.[1] For many pharmaceutical applications, a tailing factor below 2.0 is generally considered acceptable.[4]
Q2: I'm observing peak tailing for all the peaks in my chromatogram, including iomeprol. What is the likely cause?
A2: When all peaks in a chromatogram exhibit tailing, the issue is likely related to the HPLC system rather than a specific chemical interaction with the analyte. Common causes include:
-
Column degradation: This can manifest as a void at the column inlet or a partially blocked inlet frit.[3][5]
-
Extra-column volume: Excessive tubing length or a large detector cell volume can lead to band broadening and peak tailing.[2]
-
Improperly seated column or fittings: This can create dead volume and distort peak shape.
Q3: My iomeprol peak is the only one tailing. What should I investigate first?
A3: If only the iomeprol peak is tailing, the issue is likely related to specific chemical interactions between iomeprol and the stationary phase. The primary cause is often secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based column packing.[6] Iomeprol, with its multiple amide and hydroxyl functional groups, can be susceptible to such interactions.
Q4: Can the mobile phase composition affect iomeprol peak shape?
A4: Absolutely. The mobile phase pH is a critical factor.[2] For amine-containing compounds, operating at a low pH (e.g., below 3) can protonate the basic functional groups and also suppress the ionization of acidic silanol groups on the stationary phase, minimizing secondary interactions.[6] While iomeprol is non-ionic, the pH can still influence the charge of the silica (B1680970) surface. Using a buffer can help maintain a stable pH and improve peak symmetry.[2]
Q5: Could my sample be the cause of the peak tailing?
A5: Yes, sample-related issues can lead to peak tailing.
-
Mass overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7][8] Try diluting your sample to see if the peak shape improves.
-
Sample solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including tailing or fronting. It is always best to dissolve the sample in the mobile phase if possible.
Troubleshooting Guides
Systematic Approach to Troubleshooting Iomeprol Peak Tailing
This workflow provides a step-by-step process to identify and resolve the root cause of iomeprol peak tailing.
Caption: A troubleshooting workflow for diagnosing HPLC peak tailing for iomeprol.
Data Presentation
Table 1: Effect of Mobile Phase pH on Iomeprol Peak Asymmetry
| Mobile Phase Composition | pH | Peak Asymmetry Factor (As) |
| 20:80 (v/v) Acetonitrile:Water | ~6.5 | 1.8 |
| 20:80 (v/v) Acetonitrile:Water with 0.1% Formic Acid | ~2.7 | 1.2 |
| 20:80 (v/v) Acetonitrile:Water with 10mM Ammonium Acetate | ~6.8 | 1.7 |
| 20:80 (v/v) Acetonitrile:Water with 10mM Ammonium Formate | ~3.8 | 1.3 |
Note: Data is illustrative and based on typical chromatographic behavior. Actual results may vary.
Table 2: Influence of Column Chemistry on Iomeprol Peak Shape
| Column Type | Stationary Phase Chemistry | Peak Asymmetry Factor (As) | Observations |
| Standard Silica C18 | C18 on Type A Silica | 1.9 | Significant tailing due to interaction with residual silanols. |
| High-Purity End-Capped C18 | C18 on Type B Silica | 1.2 | Reduced tailing due to fewer accessible silanol groups.[2] |
| C8 | C8 on Type B Silica | 1.1 | Good peak shape, potentially less hydrophobic interaction. |
| Phenyl | Phenyl on Type B Silica | 1.3 | Alternative selectivity, may offer improved peak shape in some cases.[9] |
Note: Data is illustrative and based on typical chromatographic behavior. Actual results may vary.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
Objective: To mitigate secondary silanol interactions by lowering the mobile phase pH.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98% purity)
-
Iomeprol standard solution (100 µg/mL in mobile phase)
-
Your current HPLC column and system
Procedure:
-
Prepare your standard mobile phase (e.g., Acetonitrile:Water).
-
Create a modified mobile phase by adding 0.1% (v/v) formic acid to the aqueous portion before mixing with the organic modifier. For example, for a 1L mobile phase of 20:80 Acetonitrile:Water, add 1 mL of formic acid to 800 mL of water, then add 200 mL of acetonitrile.
-
Equilibrate the HPLC system with the new mobile phase for at least 15-20 column volumes.
-
Inject the iomeprol standard and compare the peak asymmetry to the chromatogram obtained with the original mobile phase.
Protocol 2: Column Flushing and Regeneration
Objective: To remove strongly adsorbed contaminants from the column that may be causing peak tailing.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol (B130326)
-
HPLC-grade hexane (B92381) (for normal-phase columns, if applicable)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
Procedure for Reverse-Phase Columns (e.g., C8, C18):
-
Disconnect the column from the detector.
-
Flush the column with 20 column volumes of your mobile phase without the buffer (e.g., Acetonitrile:Water).
-
Flush with 20 column volumes of 100% HPLC-grade water to remove any precipitated salts.
-
Flush with 20 column volumes of 100% isopropanol to remove strongly bound hydrophobic compounds.
-
Flush with 20 column volumes of 100% methanol.
-
Flush with 20 column volumes of 100% acetonitrile.
-
Store the column in a suitable solvent (e.g., Acetonitrile:Water) or re-equilibrate with your mobile phase.
Caution: Always check the column manufacturer's instructions for recommended cleaning procedures and solvent compatibility. Reversing the column for flushing can sometimes dislodge particles from the inlet frit and should be done with caution.[5]
Signaling Pathways and Logical Relationships
The primary chemical interaction leading to peak tailing for polar compounds like iomeprol on silica-based reverse-phase columns is the interaction with surface silanol groups. This relationship can be visualized as follows:
References
- 1. lctsbible.com [lctsbible.com]
- 2. chromtech.com [chromtech.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. mastelf.com [mastelf.com]
- 9. researchgate.net [researchgate.net]
Reducing impurity formation in iodixanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurity formation during the synthesis of iodixanol (B1672021).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities formed during iodixanol synthesis?
A1: The primary impurities encountered during the synthesis of iodixanol are:
-
O-alkylated by-products: These are formed due to the reaction of the dimerization agent with the hydroxyl groups of the dihydroxypropyl side chains.[1][2]
-
Iohexol: This is a key intermediate and a common impurity in the final product.[1][3][4][5]
-
Unreacted Starting Material (Compound A): Incomplete dimerization leads to the presence of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-isophthalamide (Compound A) in the crude product.[1][3][4][5]
-
Other minor impurities: These can include overalkylated related compounds and other unspecified related compounds.[6]
Q2: How can I minimize the formation of O-alkylated impurities?
A2: The formation of O-alkylated by-products can be effectively inhibited by controlling the pH of the reaction mixture during the dimerization step.[1][2][7] The use of a buffer system, such as one formed with a boron-containing acidic substance like boric acid, helps maintain the optimal pH and significantly reduces these side reactions.[1][2][7]
Q3: What is the typical composition of crude iodixanol before purification?
A3: The composition of crude iodixanol can vary depending on the synthesis method. However, a typical composition is approximately 75-90% iodixanol, 3-10% iohexol, and 3-7% Compound A, along with minor amounts of other impurities.[3][4][5] With optimized processes that control side reactions, the crude product can contain 85-90% iodixanol.[1][7][8]
Q4: What are the recommended methods for purifying crude iodixanol?
A4: The most common methods for purifying crude iodixanol to achieve the high purity required for pharmaceutical applications are:
-
Crystallization: This is a crucial step, often performed multiple times, to remove impurities.[3][9] Solvents such as ethanol (B145695), 1-methoxy-2-propanol, and mixtures of methanol (B129727) and isopropanol (B130326) are used.[3][4][10]
-
Chromatography: Macroporous adsorption resin chromatography is effective in separating inorganic salts, Compound A, iohexol, and O-alkylated compounds from iodixanol.[1][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of O-alkylated impurities | Incorrect pH during dimerization. | Implement a buffer system to maintain the reaction pH between 10 and 11. A buffer formed with boric acid and a base like potassium hydroxide (B78521) is effective.[1][2][11] |
| Low conversion of Compound A to Iodixanol | Suboptimal reaction conditions. | Ensure the correct stoichiometry of reactants and dimerization agent (e.g., epichlorohydrin).[9][12] Maintain the recommended reaction temperature (e.g., below 20°C during initial steps).[2][11] |
| High levels of Iohexol in the final product | Incomplete dimerization or side reactions. | Optimize the dimerization reaction conditions, including pH and temperature, to favor the formation of iodixanol over iohexol.[1][2] Subsequent purification steps like crystallization are crucial for removal.[3] |
| Final product does not meet USP purity requirements | Insufficient purification. | Perform multiple crystallization steps.[3][9] Consider using a combination of purification techniques, such as chromatography followed by crystallization, for enhanced purity.[1][7] |
Data Presentation
Table 1: Comparison of Iodixanol Crude Product Composition with and without pH Control
| Component | Composition without pH control (Conventional Method) | Composition with Boric Acid pH control |
| Iodixanol | 40-60%[9][12] | 85-90%[1][2][7][8] |
| Iohexol | Not specified, but higher | 3-10%[1][2] |
| Compound A (unreacted) | High levels | 3-5%[1][2] |
| O-alkylated by-products & other impurities | High levels | Below 3%[1][2] |
Table 2: Purity of Iodixanol after Different Purification Stages
| Purification Stage | Purity of Iodixanol |
| Crude Product (after desalination) | 85-90%[1] |
| After Macroporous Adsorption Resin Chromatography | 96-98%[1][7] |
| After Recrystallization | >99%[1][7] |
Experimental Protocols
Protocol 1: Dimerization of Compound A with pH Control
This protocol is adapted from patent literature describing an improved synthesis method.[1][2][11]
Materials:
-
5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-isophthalamide (Compound A)
-
Potassium Hydroxide (KOH)
-
Boric Acid (H₃BO₃)
-
Hydrochloric Acid (HCl)
-
Water
-
Activated Charcoal
Procedure:
-
Dissolve Compound A and KOH in water, maintaining the temperature below 20°C.
-
Add boric acid in batches to the solution.
-
Slowly add epichlorohydrin dropwise to the reaction mixture.
-
Maintain the pH of the reaction between 10 and 11 throughout the addition and reaction time.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the content of Compound A is below 5%.
-
Quench the reaction by adding water and adjusting the pH to a range of 5-6 with hydrochloric acid.
-
Decolorize the reaction mixture with activated charcoal and filter.
-
The resulting filtrate contains the crude iodixanol mixture.
Protocol 2: Purification of Crude Iodixanol by Recrystallization
This protocol is a general guide based on common crystallization methods described in the literature.[3][4][10]
Materials:
-
Crude Iodixanol
-
Methanol
-
Ethanol
Procedure:
-
Dissolve the crude iodixanol solid in methanol.
-
Heat the solution to a temperature between 50°C and reflux temperature.
-
Add ethanol to the solution. This can be done in a single portion or in batches.
-
Maintain the temperature between 50°C and reflux.
-
If necessary, add seed crystals to initiate crystallization.
-
Allow the solution to cool gradually to promote crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a suitable solvent (e.g., methanol or ethanol).
-
Dry the purified iodixanol crystals.
Visualizations
Caption: Iodixanol Synthesis Pathway
Caption: Impurity Formation Pathways
Caption: Troubleshooting Workflow for Impurity Reduction
References
- 1. WO2011063551A1 - Preparation and purification of iodixanol - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. US8389765B2 - Purification of iodixanol - Google Patents [patents.google.com]
- 4. "A Process For The Manufacture Of Iodixanol" [quickcompany.in]
- 5. RU2385316C2 - Iodixanol synthesis - Google Patents [patents.google.com]
- 6. uspnf.com [uspnf.com]
- 7. Process for preparation and purification of iodixanol | Hovione [hovione.com]
- 8. Preparation and purification of iodixanol - Eureka | Patsnap [eureka.patsnap.com]
- 9. US20110021832A1 - Synthesis of iodixanol in water - Google Patents [patents.google.com]
- 10. CN107698457B - Crystallization and purification method of iodixanol - Google Patents [patents.google.com]
- 11. Iodixanol synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis of iodixanol in propyleneglycol - Patent 2279998 [data.epo.org]
Improving the stability of Iomeprol hydrolysate-1 solutions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of Iomeprol (B26738) hydrolysate-1 solutions during experimental procedures.
Disclaimer: "Iomeprol hydrolysate-1" is understood to be a product resulting from the hydrolysis of Iomeprol, likely involving the cleavage of one of its amide bonds. Specific stability data for this particular hydrolysate is not extensively published. The guidance provided herein is based on the known degradation pathways of Iomeprol, general principles of pharmaceutical stability, and recommended procedures for stability testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: Iomeprol is a stable, non-ionic iodinated contrast agent.[1][2] "this compound" refers to a degradation product of Iomeprol formed through hydrolysis. This chemical reaction involves the cleavage of one of the amide bonds in the Iomeprol molecule, typically catalyzed by acidic or basic conditions. The exact structure of the hydrolysate will depend on which amide bond is broken. A proposed pathway for this hydrolysis is illustrated below.
Caption: Hypothetical hydrolysis pathway of Iomeprol.
Q2: What are the primary factors that can affect the stability of my this compound solution?
A2: The stability of pharmaceutical solutions, including hydrolysates of iodinated contrast media, is influenced by several factors.[3] These include:
-
pH: Solutions at very high or very low pH are more likely to promote further hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions.[3]
-
Light Exposure: Photodegradation can occur, especially in iodinated compounds, potentially leading to the liberation of free iodine and the formation of other photoproducts.[4]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule, particularly affecting the side chains.
-
Storage Time: Degradation is a time-dependent process; longer storage increases the likelihood of degradation.[3]
-
Container and Closure System: The choice of storage vial and cap can influence stability by allowing leaching of substances or interaction with the solution.[3]
Q3: How can I detect instability or degradation in my this compound solution?
A3: Instability can manifest in several ways. Visual inspection may reveal a color change (e.g., yellowing, which could indicate free iodine), cloudiness, or the formation of precipitates.[5] However, significant degradation can occur without any visible signs. The most reliable method for detecting and quantifying degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[1][6] These methods can separate the parent compound from its degradation products and quantify their respective concentrations.
Troubleshooting Guides
| Problem/Observation | Potential Cause | Recommended Action |
| Solution turns yellow or brown over time. | Photodegradation or Oxidation: Exposure to light or oxygen may be causing the liberation of free iodine.[4] | 1. Store the solution in amber or light-protective containers. 2. Protect from direct light during experiments where possible. 3. Consider purging the solution and headspace with an inert gas (e.g., nitrogen or argon) before sealing the container. |
| Precipitate forms in the solution. | Change in pH or Solubility: The pH of the solution may have shifted, affecting the solubility of the hydrolysate. Alternatively, the degradation products may be less soluble than the parent compound. | 1. Measure the pH of the solution. Adjust to a neutral or optimized pH using a suitable buffer if appropriate for your experiment. 2. Analyze the precipitate and supernatant separately via HPLC to identify the components. 3. Ensure the storage temperature is appropriate, as solubility can be temperature-dependent. |
| HPLC analysis shows new, unidentified peaks. | Chemical Degradation: The hydrolysate is degrading into other species under the current experimental or storage conditions. | 1. Conduct a forced degradation study (see Experimental Protocols below) to intentionally generate and identify potential degradation products.[7] 2. Use a mass spectrometer (LC-MS) to help identify the mass of the unknown peaks, aiding in their structural elucidation.[8] |
| Decrease in the concentration of this compound over time. | General Instability: The compound is degrading, but the degradation products are not easily visible or may not be detected by your current analytical method. | 1. Review your storage conditions (temperature, light, pH). Store at lower temperatures (e.g., 2-8°C) if the compound's solubility allows. 2. Perform a systematic stability study, analyzing samples at regular intervals to determine the rate of degradation under your specific conditions. 3. Ensure your analytical method is stability-indicating (i.e., capable of separating the analyte from all potential degradation products). |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[7][9]
Objective: To identify the likely degradation pathways and products of this compound under various stress conditions.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration.
-
Expose aliquots of the stock solution to the stress conditions outlined in the table below. Include a control sample stored under normal conditions (e.g., 4°C, protected from light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC-UV).
-
Evaluate the results by comparing the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradation products).
Table 1: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent / Method | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours |
| Thermal Degradation | Heat in oven/water bath | 80°C | Up to 72 hours |
| Photodegradation | Expose to UV light (e.g., 254 nm) | Room Temp | Up to 24 hours |
Note: The extent of degradation should ideally be between 5-20% to ensure that primary degradation products are formed and can be adequately studied.[7]
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the concentration of this compound and separate it from potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a higher percentage (e.g., 95%) over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.[10]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This is a starting point. The method must be validated to ensure it is "stability-indicating" for your specific hydrolysate and its degradation products.
Data Presentation
The following tables can be used to organize data from your stability studies.
Table 2: Sample Stability Study Log
| Time Point | Storage Condition | Appearance | pH | Concentration (µg/mL) | % of Initial Conc. | New Peaks (Area %) |
| 0 | 4°C, Dark | Clear, Colorless | 7.0 | 1005.2 | 100.0 | 0.0 |
| 24h | 4°C, Dark | |||||
| 24h | Room Temp, Light | |||||
| 24h | 40°C, Dark | |||||
| 48h | 4°C, Dark | |||||
| 48h | Room Temp, Light | |||||
| 48h | 40°C, Dark |
Table 3: Forced Degradation Summary
| Stress Condition | Time (h) | This compound Peak Area | % Degradation | No. of Degradation Peaks | Major Degradation Peak (RT & Area %) |
| Control | 24 | 0 | 0 | N/A | |
| 0.1 M HCl | 24 | ||||
| 0.1 M NaOH | 24 | ||||
| 3% H₂O₂ | 24 | ||||
| 80°C | 24 | ||||
| UV Light | 24 |
Visualization of Stability Factors
The stability of a chemical in solution is a multifactorial issue. The diagram below illustrates the key relationships between environmental stressors and potential degradation outcomes.
Caption: Factors influencing the stability of aqueous solutions.
References
- 1. Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iomeprol: a review of its use as a contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. [Stability of iodinated contrast media in UV-laser irradiation and toxicity of the photoproducts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biofidus.de [biofidus.de]
- 10. High-performance liquid chromatographic assay of iomeprol in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iomeprol Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of iomeprol (B26738) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Synthesis & Reaction Conditions
-
Question: We are experiencing low yields in the N-methylation step of our iomeprol synthesis. What are the common causes and how can we optimize this reaction?
Answer: Low yields in the N-methylation of the iomeprol precursor, 5-(2-hydroxyacetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, are a common issue during scale-up. Several factors can contribute to this problem:
-
Inadequate Base: The choice and amount of base are critical. While sodium hydroxide (B78521) is commonly used, other inorganic bases like lithium hydroxide, calcium hydroxide, and magnesium hydroxide can also be employed.[1] Ensure the molar ratio of the base to the starting material is optimized. Insufficient base can lead to incomplete deprotonation and consequently, a slower or incomplete reaction.[2]
-
N-methylating Agent: Dimethyl sulfate (B86663) and methyl iodide are common N-methylating agents.[1] The reactivity and stability of these agents can vary. Ensure the quality of the reagent and consider an appropriate molar excess to drive the reaction to completion. Some older methods using methyl iodide reported lower yields (around 77%).[3]
-
Reaction Temperature and Time: The reaction is typically carried out at a controlled temperature, for instance, cooling to 10-15°C before adding the methylating agent and then stirring at a specific temperature for several hours.[1][2] Inadequate temperature control can lead to side reactions, while insufficient reaction time will result in incomplete conversion. One patent suggests a reaction time of 5 hours at 10-15°C.[1]
-
Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. N,N-dimethylacetamide (DMAc) is a commonly used solvent.[3]
Troubleshooting Steps:
-
Verify the quality and molar ratios of your starting material, base, and N-methylating agent.
-
Optimize the reaction temperature and monitor the reaction progress using a suitable analytical method like HPLC.[2]
-
Ensure efficient stirring to maintain a homogenous reaction mixture, especially during scale-up.
-
-
Question: What are the advantages of using chloroacetyl chloride over α-acetoxyacetyl chloride in the acylation step?
Answer: Using chloroacetyl chloride in the acylation step of iomeprol synthesis offers several advantages, particularly for industrial-scale production:
-
Cost-Effectiveness: Chloroacetyl chloride is a common and readily available industrial chemical, making it a more economical choice compared to the more expensive α-acetoxyacetyl chloride.[4]
-
Process Stability: α-Acetoxyacetyl chloride is known for its poor stability, which can lead to challenges in process consistency and may require special preparation, adding to the complexity and cost of the synthesis.[4] In contrast, chloroacetyl chloride provides a more stable and reliable process.[5]
-
High Yield: The acylation step using chloroacetyl chloride has been reported to achieve high yields, with one patent claiming a yield of 94%.[4]
-
2. Impurities & Purification
-
Question: We are observing significant levels of inorganic salt impurities in our final product. What is the best strategy for their removal at a large scale?
Answer: The high water solubility of iomeprol makes the removal of inorganic salts, generated during the synthesis, a significant challenge.[6] While traditional methods involve the use of ion-exchange resins, this approach has economic and logistical drawbacks for large-scale production, including equipment costs and the need for resin replacement.[2]
An effective alternative strategy involves a specific crystallization process:
-
Acidification: After the N-methylation reaction, the solution is acidified (e.g., with HCl).
-
Crystallization with a Specific Solvent: A carefully selected crystallization solvent is added. Solvents like ethanol, isopropanol, n-butanol, and 2-butanol (B46777) can be effective in precipitating the iomeprol while leaving the inorganic salts dissolved.[6] 2-butanol has been highlighted as a particularly effective choice.[6] This method can effectively remove inorganic salts without the need for ion-exchange resins.[1][6]
-
-
Question: What are the common organic impurities we should monitor for during iomeprol synthesis?
Answer: Several organic impurities can arise during the synthesis of iomeprol. It is crucial to monitor and control these to ensure the final product's quality and safety. Common impurities include:
-
Isomeric Impurities: An isomer of iomeprol can be formed if the raw material 3-amino-1,2-propanediol (B146019) contains its isomer, 2-amino-1,3-propanediol.
-
Under-methylated Precursors: Incomplete N-methylation can lead to the presence of the starting material, 5-(2-hydroxyacetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, in the final product.
-
By-products from Side Reactions: The specific synthetic route can lead to various by-products. It is important to characterize any unknown peaks observed during in-process analysis. Reference standards for known iomeprol impurities are commercially available and can be used for identification and quantification.[7][8]
-
3. Scale-Up & Manufacturing
-
Question: What are the key economic considerations when scaling up iomeprol synthesis for industrial production?
Answer: The economic viability of large-scale iomeprol production is influenced by several factors:
-
Raw Material Costs: The cost of starting materials and reagents is a primary driver. Opting for more economical reagents, such as chloroacetyl chloride instead of α-acetoxyacetyl chloride, can significantly reduce costs.[4]
-
Process Efficiency and Yield: A synthetic route with fewer steps, high yields, and stable reaction conditions is more cost-effective.[4][5]
-
Purification Method: As discussed, avoiding costly and time-consuming purification steps like ion-exchange chromatography by implementing an efficient crystallization process can lead to substantial savings.[1][6]
-
Waste Management: The synthesis of iomeprol can generate chemical waste. Developing a process with less pollution and easier waste treatment is crucial for both environmental compliance and cost reduction.[5]
-
Data Presentation
Table 1: Comparison of Reagents for Acylation Step
| Reagent | Advantages | Disadvantages | Reported Yield |
| Chloroacetyl chloride | Cost-effective, readily available, stable process.[4][5] | - | 94%[4] |
| α-Acetoxyacetyl chloride | - | Expensive, poor stability, may require special preparation.[4] | Not specified |
Table 2: Comparison of Purification Methods for Inorganic Salt Removal
| Purification Method | Advantages | Disadvantages |
| Ion-Exchange Resin | Effective at removing inorganic ions.[2] | High equipment cost, requires resin replacement, can be a bottleneck in large-scale production.[2] |
| Crystallization | Cost-effective, avoids the need for ion-exchange resins, can be integrated into the synthesis workflow.[1][6] | Requires careful selection of solvent and optimization of crystallization conditions. |
Experimental Protocols
Protocol 1: N-methylation of 5-(2-hydroxyacetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
This protocol is based on a patented method designed to improve efficiency and purity.[1]
-
Dissolution: In a suitable reactor, dissolve 5-(2-hydroxyacetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide in a solvent (e.g., methanol).
-
Addition of Base and Salt: Add an inorganic base (e.g., calcium hydroxide) and an inorganic chloride (e.g., calcium chloride) to the solution.
-
Cooling: Cool the reaction mixture to 10-15°C.
-
Addition of N-methylating Agent: Add the N-methylating agent (e.g., dimethyl sulfate) to the cooled mixture.
-
Reaction: Stir the reaction mixture at 10-15°C for approximately 5 hours.
-
Monitoring: Monitor the progress of the reaction by HPLC until the starting material is consumed.
-
Work-up: Upon completion, proceed with the purification steps to isolate the iomeprol.
Mandatory Visualizations
Caption: A simplified workflow of a common iomeprol synthesis and purification process.
Caption: A logical troubleshooting workflow for common issues in iomeprol synthesis scale-up.
References
- 1. data.epo.org [data.epo.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN102363600A - Iomeprol preparation method - Google Patents [patents.google.com]
- 4. CN102363600B - Iomeprol preparation method - Google Patents [patents.google.com]
- 5. CN114213273A - A kind of synthetic method of iomeprol - Google Patents [patents.google.com]
- 6. KR102128423B1 - Process for the proparation of contrast medium iomeprol - Google Patents [patents.google.com]
- 7. Iomeprol Impurities | SynZeal [synzeal.com]
- 8. Iomeprol Impurity 3 | Axios Research [axios-research.com]
How to resolve co-eluting impurities in iomeprol analysis
Welcome to the technical support center for iomeprol (B26738) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving common analytical challenges, with a specific focus on co-eluting impurities.
Troubleshooting Guide: Resolving Co-eluting Impurities in Iomeprol Analysis
Co-elution of impurities with the main iomeprol peak or with other impurities is a common challenge in chromatographic analysis. This guide provides a systematic approach to troubleshoot and resolve these issues.
Question: I am observing a shoulder on my main iomeprol peak, or two impurity peaks are not fully resolved. What are the initial steps to improve separation?
Answer:
When faced with co-eluting peaks, a logical, step-wise approach to method optimization is recommended. The primary goal is to alter the selectivity of the chromatographic system. Here are the initial steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier Percentage: A simple first step is to adjust the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). A lower percentage of the organic modifier will generally increase retention times and may improve the separation of closely eluting peaks.
-
Organic Modifier Type: Switching between different organic modifiers, such as from acetonitrile to methanol (B129727) or vice-versa, can significantly alter selectivity due to their different solvent properties.
-
-
Adjust the Gradient Profile:
-
If you are using a gradient method, modifying the gradient slope can be very effective. A shallower gradient (slower increase in organic solvent concentration) provides more time for the components to interact with the stationary phase, which can enhance resolution.
-
-
Modify Mobile Phase pH:
-
The pH of the mobile phase can have a significant impact on the retention and selectivity of ionizable compounds. Iomeprol and its impurities may have functional groups that are sensitive to pH changes. Adjusting the pH of the aqueous portion of your mobile phase can alter the ionization state of the analytes and thereby change their retention behavior. It is advisable to work within the stable pH range of your column.
-
dot
Caption: A workflow for troubleshooting co-eluting peaks in iomeprol analysis.
Question: I have tried adjusting the mobile phase and gradient with limited success. What are the next steps to resolve my co-eluting impurities?
Answer:
If initial mobile phase optimizations are insufficient, more significant changes to the method are necessary. These typically involve altering the stationary phase or other instrumental parameters:
-
Change Column Chemistry: The choice of stationary phase has a major impact on selectivity. If you are using a standard C18 column, switching to a different chemistry can provide a completely different elution pattern.
-
C8 Column: A C8 column is less hydrophobic than a C18 and may provide different selectivity for iomeprol and its impurities. A validated method for genotoxic impurities in iomeprol successfully utilized an Agilent Eclipse plus C8 column.
-
Phenyl Column: Phenyl columns offer alternative selectivity through π-π interactions with aromatic compounds. This can be particularly useful for separating compounds with aromatic rings.
-
Cyano (CN) Column: Cyano columns provide different selectivity based on dipole-dipole interactions and are generally less hydrophobic than C18 or C8 phases.
-
-
Adjust Column Temperature: Temperature can influence selectivity. Varying the column temperature (e.g., in 5 °C increments) can sometimes improve the resolution of critical pairs.
-
Decrease Flow Rate: Reducing the flow rate can increase the efficiency of the separation by allowing more time for the analytes to interact with the stationary phase, which can lead to sharper peaks and better resolution.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of iomeprol that I should be aware of?
A1: Several process-related impurities and degradation products of iomeprol have been identified. Some of these include:
-
N1,N3-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-(methylamino)isophthalamide
-
2-(3,5-Bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenoxy)acetic Acid
-
An isomer of iomeprol: N-(1,3-dihydroxypropyl)-N'-(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)methylamino)-2,4,6-triiodo-1,3-phthaldiamide, which can form during the synthesis process.[1]
Q2: What are the typical degradation pathways for iomeprol?
A2: Forced degradation studies have shown that iomeprol can degrade under various stress conditions. Oxidative degradation, for instance, can lead to a number of transformation pathways including deiodination, hydrogen abstraction, amide hydrolysis, and oxidation of primary alcohol groups to carboxylic acids.
Q3: Are there any validated HPLC or UPLC methods available for iomeprol and its impurities?
A3: Yes, several methods have been published. Below is a summary of two validated methods:
| Parameter | Method 1: LC-MS for Genotoxic Impurities | Method 2: UPLC-PDA for Iomeprol and Phenol[2] |
| Instrumentation | Liquid Chromatography with Single Quadrupole Mass Detector | UPLC with Photodiode Array (PDA) Detector |
| Column | Agilent Eclipse plus C8 (100 mm x 2.1 mm, 1.8 µm) | Not specified |
| Mobile Phase A | 0.1% Formic acid in water | Not specified |
| Mobile Phase B | Acetonitrile | Not specified |
| Elution Mode | Gradient | Not specified |
| Flow Rate | 0.1 mL/min | Not specified |
| Detection | Mass Spectrometry | PDA |
| Analytes | Potential Genotoxic Impurities in Iomeprol | Iomeprol and Phenol |
Q4: How can I confirm if a peak is pure or contains a co-eluting impurity?
A4: Peak purity analysis is essential to confirm the homogeneity of a chromatographic peak. If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), you can use the peak purity function in your chromatography software. This function assesses the spectral homogeneity across the peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of a co-eluting impurity. Mass spectrometry (MS) can also be used to detect co-elution by observing different mass-to-charge ratios across a single chromatographic peak.
Experimental Protocols
Protocol 1: HPLC-MS Method for the Determination of Potential Genotoxic Impurities in Iomeprol
This protocol is adapted from a validated method for the determination of potential genotoxic impurities (PGIs) in iomeprol active pharmaceutical ingredient.
1. Instrumentation:
-
Liquid Chromatograph equipped with a single quadrupole mass spectrometer.
2. Chromatographic Conditions:
-
Column: Agilent Eclipse plus C8, 100 mm x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A linear gradient is typically used. The specific gradient profile should be optimized to achieve the best separation.
-
Flow Rate: 0.1 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
Injection Volume: 1-5 µL (to be optimized)
3. Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the impurities.
-
Detection Mode: Selected Ion Monitoring (SIM) for target impurities or full scan mode for screening.
4. Sample Preparation:
-
Prepare a stock solution of the iomeprol sample in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Dilute the stock solution to an appropriate concentration for analysis.
dot
Caption: A general workflow for the analysis of iomeprol impurities by HPLC-MS.omeprol impurities by HPLC-MS.
References
- 1. CN106316878A - Preparation method of iomeprol impurity - Google Patents [patents.google.com]
- 2. Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of Iomeprol hydrolysate-1 during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Iomeprol and its hydrolytic degradation products during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Iomeprol and why is its stability important?
A1: Iomeprol is a non-ionic, monomeric, iodinated contrast medium used in diagnostic imaging procedures.[1][2] Its chemical stability is crucial for ensuring the safety and efficacy of the product, as degradation can lead to the formation of impurities that may reduce diagnostic quality and potentially cause adverse effects.[3] Iomeprol solutions are known for their chemical stability, which negates the need for chelating agents like EDTA.[2]
Q2: What are the primary degradation pathways for Iomeprol?
A2: The primary degradation pathways for Iomeprol, particularly under forced degradation conditions, include hydrolysis (especially amide bond cleavage), oxidation, and to a lesser extent, photolysis.[4][5][6] Studies have shown that Iomeprol is susceptible to degradation under acidic, basic, and oxidative stress.[7] Understanding these pathways is key to developing appropriate storage and handling procedures.
Q3: What is "Iomeprol hydrolysate-1" and how is it formed?
A3: "this compound" likely refers to a primary product of amide hydrolysis, a key degradation pathway for Iomeprol.[4] This process involves the cleavage of one or more of the amide bonds in the Iomeprol molecule, particularly when exposed to acidic or alkaline conditions.[7] The formation of such hydrolytic products can alter the purity and potentially the safety profile of the Iomeprol solution.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my HPLC analysis of a stored Iomeprol solution, suggesting degradation.
This troubleshooting guide will help you identify the potential cause of Iomeprol degradation and provide solutions to minimize it.
// Nodes start [label="Unexpected Peaks in\nHPLC Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_storage [label="1. Review Storage Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ph [label="2. Measure pH of the Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_light [label="3. Assess Light Exposure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_oxidants [label="4. Evaluate Presence of Oxidizing Agents", fillcolor="#4285F4", fontcolor="#FFFFFF"];
temp_issue [label="Issue: Improper Temperature?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ph_issue [label="Issue: pH Shift?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; light_issue [label="Issue: Excessive Light Exposure?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidant_issue [label="Issue: Oxidative Stress?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
temp_solution [label="Solution:\nStore at recommended temperature.\nAvoid freeze-thaw cycles.", fillcolor="#34A853", fontcolor="#FFFFFF"]; ph_solution [label="Solution:\nEnsure solution is buffered appropriately.\nVerify pH before and after storage.", fillcolor="#34A853", fontcolor="#FFFFFF"]; light_solution [label="Solution:\nStore in light-protective containers (e.g., amber vials).\nMinimize exposure to ambient light during handling.", fillcolor="#34A853", fontcolor="#FFFFFF"]; oxidant_solution [label="Solution:\nUse high-purity solvents and reagents.\nConsider inert atmosphere (e.g., nitrogen) for long-term storage.", fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Stable Iomeprol Solution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_storage; check_storage -> temp_issue; temp_issue -> temp_solution [label="Yes"]; temp_solution -> check_ph; temp_issue -> check_ph [label="No"];
check_ph -> ph_issue; ph_issue -> ph_solution [label="Yes"]; ph_solution -> check_light; ph_issue -> check_light [label="No"];
check_light -> light_issue; light_issue -> light_solution [label="Yes"]; light_solution -> check_oxidants; light_issue -> check_oxidants [label="No"];
check_oxidants -> oxidant_issue; oxidant_issue -> oxidant_solution [label="Yes"]; oxidant_solution -> end_node; oxidant_issue -> end_node [label="No"]; } Iomeprol Degradation Troubleshooting Workflow.
1. Review Storage Conditions
-
Question: Was the Iomeprol solution stored at the recommended temperature?
-
Troubleshooting: Deviations from recommended storage temperatures can accelerate degradation. High temperatures can increase the rate of hydrolysis and other chemical reactions.[3]
-
Solution: Store Iomeprol solutions according to the manufacturer's instructions, typically at controlled room temperature, and avoid exposure to excessive heat or freezing.
2. Measure pH of the Solution
-
Question: Has the pH of the solution shifted during storage?
-
Troubleshooting: Iomeprol is susceptible to hydrolysis under both acidic and alkaline conditions. A significant change in pH can indicate a loss of stability.
-
Solution: Ensure that the Iomeprol solution is formulated at an appropriate pH and, if necessary, buffered to maintain stability. Regularly monitor the pH of stored solutions.
3. Assess Light Exposure
-
Question: Was the solution protected from light during storage and handling?
-
Troubleshooting: Although generally considered photostable, prolonged exposure to light, especially UV light, can contribute to the degradation of Iomeprol.[5]
-
Solution: Store Iomeprol solutions in light-resistant containers, such as amber glass vials or bottles. Minimize exposure to direct sunlight and strong artificial light during experiments.
4. Evaluate Presence of Oxidizing Agents
-
Question: Could the solution have been contaminated with oxidizing agents?
-
Troubleshooting: Oxidative degradation can occur in the presence of peroxides or other oxidizing species.[5][7]
-
Solution: Use high-purity solvents and excipients in formulations. For long-term storage of sensitive solutions, consider purging the container with an inert gas like nitrogen to displace oxygen.
Quantitative Data on Iomeprol Degradation
The following table summarizes the typical extent of Iomeprol degradation under various forced degradation conditions. These conditions are more extreme than standard storage conditions and are used to understand the degradation pathways.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Primary Degradation Products | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 10-15% | Amide hydrolysis products | [7] |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 15-20% | Amide hydrolysis products | [7] |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 20-25% | N-oxides and other oxidation products | [7] |
| Thermal Degradation | Dry Heat | 48 hours | 105°C | 5-10% | Various thermal degradants | [5] |
| Photodegradation | UV Light (254 nm) | 72 hours | Room Temp | < 5% | Photolytic by-products | [5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Iomeprol
This protocol outlines a general method for the analysis of Iomeprol and its degradation products using High-Performance Liquid Chromatography (HPLC).
// Nodes start [label="Start:\nIomeprol Sample Preparation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; hplc_setup [label="HPLC System Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; injection [label="Sample Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separation [label="Chromatographic Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="UV Detection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis:\nPeak Integration and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Report Generation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> hplc_setup; hplc_setup -> injection; injection -> separation; separation -> detection; detection -> data_analysis; data_analysis -> report; } Iomeprol Stability Testing Workflow via HPLC.
-
Objective: To separate and quantify Iomeprol from its potential degradation products, including hydrolysates.
-
Materials and Reagents:
-
Iomeprol reference standard and samples
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or other suitable buffer components
-
0.45 µm syringe filters
-
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Iomeprol sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram and integrate the peak areas for Iomeprol and any degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the degradation products to the total peak area.
-
Protocol 2: Forced Degradation Study of Iomeprol
This protocol describes how to perform a forced degradation study to investigate the stability of Iomeprol under various stress conditions.
-
Objective: To intentionally degrade Iomeprol to identify potential degradation products and pathways.
-
Procedure:
-
Acid Hydrolysis: Dissolve Iomeprol in 0.1 M HCl and heat at 80°C for a specified time. Neutralize the solution before HPLC analysis.
-
Alkaline Hydrolysis: Dissolve Iomeprol in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve Iomeprol in a solution of 3% hydrogen peroxide and keep at room temperature, protected from light.
-
Thermal Degradation: Expose solid Iomeprol to dry heat in an oven at 105°C.
-
Photodegradation: Expose an Iomeprol solution to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Prepare and analyze the samples using the stability-indicating HPLC method described in Protocol 1.
-
Characterize the major degradation products using techniques such as LC-MS and NMR to elucidate their structures.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Iomeprol: a review of its use as a contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 7. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges in Iomeprol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with iomeprol (B26738).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of iomeprol?
A1: Iomeprol is a nonionic, iodinated X-ray contrast agent characterized by its generally high water solubility, which is a key feature for its clinical applications.[1][2][3] This high solubility is attributed to the presence of three highly hydrophilic side-chain groups in its chemical structure.[4][5] It is classified as extremely soluble in water, very soluble in methanol (B129727), poorly soluble in ethanol, and practically insoluble in chloroform.[6]
Q2: I am observing precipitation of iomeprol in my aqueous solution. What could be the cause?
A2: While iomeprol is highly water-soluble, precipitation can still occur under certain conditions. Potential causes include:
-
Exceeding Solubility Limit: The concentration of iomeprol may have surpassed its solubility limit in the specific solvent system and temperature.
-
Temperature Changes: A decrease in temperature can significantly reduce the solubility of many compounds, leading to precipitation.
-
pH Shift: Although iomeprol is non-ionic, significant shifts in the pH of the solution could potentially affect its stability and solubility.
-
Presence of Other Solutes: The addition of salts or other organic molecules can alter the properties of the solvent and lead to a "salting out" effect, reducing iomeprol's solubility.
-
Solvent Composition Change: If you are working with a co-solvent system, a change in the solvent ratio can dramatically impact solubility.
Q3: Can I use co-solvents to improve iomeprol's solubility in less polar organic solvents?
A3: Yes, using a co-solvent is a viable strategy. Since iomeprol is very soluble in methanol, using methanol as a co-solvent with a less polar solvent can enhance its overall solubility.[6] The principle of co-solvency involves reducing the interfacial tension between the solute and the solvent.[7] When selecting a co-solvent, it is crucial to consider the miscibility of the solvents and the potential for the co-solvent to interact with other components in your reaction mixture.
Troubleshooting Guide: Iomeprol Precipitation
This guide provides a systematic approach to resolving common precipitation issues encountered during iomeprol reactions.
Problem: Unexpected Precipitation During Reaction
Initial Assessment Workflow
Caption: Initial assessment workflow for troubleshooting iomeprol precipitation.
Troubleshooting Steps
| Observation | Potential Cause | Recommended Action |
| Precipitate forms upon cooling. | Decreased solubility at lower temperatures. | Maintain a constant and, if necessary, elevated temperature during the reaction and subsequent handling. Consider if the dissolution process is endothermic, where increasing temperature will increase solubility.[8] |
| Precipitate appears after adding another reagent. | The new reagent is altering the solvent properties (e.g., polarity, "salting out") or reacting with iomeprol to form a less soluble product. | Add the reagent more slowly and with vigorous stirring. Consider dissolving the reagent in a small amount of a compatible solvent before addition. Analyze the precipitate to determine its composition. |
| Precipitate forms in a known compatible solvent. | The concentration of iomeprol has exceeded its saturation point. | Dilute the reaction mixture with more of the same solvent. If dilution is not possible, consider a different solvent with higher solubilizing capacity for iomeprol. |
| Precipitate is not iomeprol. | An inorganic salt or another reaction byproduct has precipitated. This is a known challenge in iomeprol synthesis, as its water solubility makes the removal of inorganic salts difficult.[9] | Isolate and identify the precipitate using analytical techniques (e.g., Raman spectroscopy, XRD).[10] If it is an inorganic salt, purification methods such as recrystallization using a different solvent system (e.g., methanol/water/2-butanol mixtures) may be necessary.[9][11] |
Quantitative Solubility Data
The following table summarizes the known solubility of iomeprol in various solvents.
| Solvent | Solubility | Conditions | Reference |
| Water | Extremely Soluble | - | [6] |
| Water | 125 mg/mL | Requires ultrasonic assistance | |
| Methanol | Very Soluble | - | [6] |
| Methanol | Slightly Soluble | - | [12] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Requires ultrasonic assistance; hygroscopic DMSO can impact solubility | |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | - | [12] |
| Ethanol | Poorly Soluble | - | [6] |
| Chloroform | Practically Insoluble | - | [6] |
Note: The conflicting reports on methanol and DMSO solubility ("very soluble" vs. "slightly soluble") may depend on the specific grade of the solvent, presence of water, and temperature.
Experimental Protocols
Protocol 1: Determination of Iomeprol Solubility
This protocol outlines a method for determining the solubility of iomeprol in a specific solvent.
Materials:
-
Iomeprol
-
Selected solvent
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of iomeprol to a known volume of the solvent in a sealed vial.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the suspension to settle.
-
Centrifuge the sample to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of iomeprol in the diluted supernatant using a calibrated HPLC or UV-Vis method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Solubility Determination Workflow
Caption: Experimental workflow for determining iomeprol solubility.
Protocol 2: Enhancing Solubility with a Co-Solvent System
This protocol describes a general method for improving the solubility of iomeprol in a target solvent using a co-solvent.
Materials:
-
Iomeprol
-
Target solvent (in which iomeprol has low solubility)
-
Co-solvent (e.g., methanol, in which iomeprol is highly soluble)
-
Standard laboratory glassware
Procedure:
-
Determine the desired final concentration of iomeprol in the mixed solvent system.
-
In a separate container, dissolve the required amount of iomeprol in a minimal volume of the co-solvent (e.g., methanol). Gentle warming or sonication can be used to aid dissolution.
-
In the main reaction vessel, add the target solvent.
-
While vigorously stirring the target solvent, slowly add the concentrated iomeprol/co-solvent solution.
-
Continue stirring until a homogenous solution is obtained.
-
Monitor the solution for any signs of precipitation over time and at different temperatures.
Logical Relationship for Co-Solvency
Caption: Logical diagram illustrating the use of a co-solvent to enhance solubility.
References
- 1. The chemistry of iomeprol and physico-chemical properties of its aqueous solutions and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iomeprol: a review of its use as a contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Iomeprol [drugfuture.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KR20200032280A - Process for the proparation of contrast medium iomeprol - Google Patents [patents.google.com]
- 12. Iomeprol|lookchem [lookchem.com]
Technical Support Center: Optimization of Hydrolysis Conditions for Iomeprol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of hydrolysis conditions for iomeprol (B26738). The content is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended stress conditions for the forced hydrolysis of iomeprol?
A1: For initial forced degradation studies of iomeprol, it is recommended to start with a range of acidic and basic conditions. Typically, this involves exposing a solution of iomeprol (e.g., 1 mg/mL) to varying concentrations of acid and base at a controlled temperature. A good starting point is to use 0.1 M to 1.0 M hydrochloric acid (HCl) for acidic hydrolysis and 0.1 M to 1.0 M sodium hydroxide (B78521) (NaOH) for basic hydrolysis.[1] The reactions should be monitored over a set period (e.g., 0, 2, 4, 8, 12, 24 hours) at a temperature ranging from room temperature up to 60-80°C if no degradation is observed at lower temperatures.[1]
Q2: How can I monitor the progress of the iomeprol hydrolysis reaction?
A2: The most common and effective method for monitoring the hydrolysis of iomeprol is by using a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) method with a Photodiode Array (PDA) or UV detector.[2][3] This allows for the separation and quantification of the parent iomeprol peak from its degradation products. Samples should be taken at various time points, neutralized if necessary, and then injected into the chromatography system.
Q3: My chromatogram shows poor separation between iomeprol and its degradation peaks. How can I improve this?
A3: Poor resolution between peaks in a chromatogram can be addressed by modifying the chromatographic conditions. Consider the following adjustments:
-
Mobile Phase Composition: Alter the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.
-
pH of the Mobile Phase: Adjusting the pH can change the ionization state of the analytes and improve separation.
-
Column Chemistry: If modifying the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often provide better separation of complex mixtures.
-
Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, which can alter selectivity.
Q4: I am not observing any degradation of iomeprol under my initial stress conditions. What should I do?
A4: If iomeprol appears to be stable under your initial conditions, you should increase the severity of the stress. This can be achieved by:
-
Increasing the concentration of the acid or base.
-
Increasing the reaction temperature.
-
Extending the duration of the stress testing. It is important to increase the stress incrementally to achieve a target degradation of 5-20%, which is generally considered suitable for validating a stability-indicating method.[1]
Q5: What are the expected degradation products of iomeprol hydrolysis?
A5: The hydrolysis of iomeprol can lead to the cleavage of the amide bonds in its side chains.[4][5] This can result in the formation of products where one or more of the side chains are modified or removed. Other potential degradation pathways, especially under more extreme conditions, could involve deiodination, although this is more commonly observed in oxidative degradation.[4][5] The exact nature and number of degradation products will depend on the specific hydrolysis conditions (pH, temperature, time).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed | Stress conditions are too mild. | Increase the concentration of the hydrolyzing agent (acid/base), elevate the temperature, or prolong the reaction time. |
| Complete degradation of iomeprol | Stress conditions are too harsh. | Decrease the concentration of the hydrolyzing agent, lower the temperature, or shorten the reaction time. |
| Poor peak shape in chromatogram | Inappropriate mobile phase pH; Column overload; Sample solvent incompatible with mobile phase. | Adjust mobile phase pH to be at least 2 units away from the pKa of the analytes; Reduce sample concentration; Dissolve the sample in the initial mobile phase. |
| Baseline drift in chromatogram | Column not equilibrated; Mobile phase composition changing; Detector lamp aging. | Ensure the column is fully equilibrated before injection; Check for leaks in the pump and ensure proper mobile phase mixing; Replace the detector lamp if necessary. |
| Ghost peaks appearing | Contamination in the mobile phase, injector, or column. | Use high-purity solvents; Flush the injector and column; Run a blank gradient. |
Experimental Protocols
Protocol 1: Forced Acidic and Basic Hydrolysis of Iomeprol
-
Preparation of Iomeprol Stock Solution: Prepare a 1 mg/mL solution of iomeprol in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Acidic Hydrolysis:
-
Mix equal volumes of the iomeprol stock solution and 0.2 M HCl in a sealed vial.
-
Place the vial in a water bath set to 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.2 M NaOH.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC/UPLC analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the iomeprol stock solution and 0.2 M NaOH in a sealed vial.
-
Place the vial in a water bath set to 60°C.
-
Withdraw aliquots at the same time points as the acidic hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.2 M HCl.
-
Dilute the neutralized samples with the mobile phase for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method.
Protocol 2: UPLC-PDA Method for Iomeprol and its Degradation Products
This method is based on a published stability-indicating method for iomeprol.[2]
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 5.0 5 95 6.0 5 95 6.1 95 5 | 8.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.[3]
-
Injection Volume: 5 µL.
Data Presentation
Table 1: Summary of Forced Hydrolysis Conditions for Iomeprol
| Condition | Reagent | Concentration | Temperature | Time Points (hours) |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M | 60°C | 0, 2, 4, 8, 24 |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M | 60°C | 0, 2, 4, 8, 24 |
| Neutral Hydrolysis | Water | N/A | 60°C | 0, 2, 4, 8, 24 |
Table 2: Example Data for Iomeprol Degradation under Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | Iomeprol Peak Area | % Iomeprol Remaining | Degradation Product 1 Peak Area | Degradation Product 2 Peak Area |
| 0 | 1,250,000 | 100.0 | 0 | 0 |
| 2 | 1,187,500 | 95.0 | 50,000 | 12,500 |
| 4 | 1,125,000 | 90.0 | 98,000 | 27,000 |
| 8 | 1,000,000 | 80.0 | 195,000 | 55,000 |
| 24 | 750,000 | 60.0 | 370,000 | 130,000 |
Visualizations
Caption: Experimental workflow for forced hydrolysis of iomeprol.
Caption: Potential hydrolysis degradation pathway for iomeprol.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic assay of iomeprol in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Stability-Indicating Analytical Methods for Iomeprol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of iomeprol (B26738), a widely used non-ionic, iodinated contrast medium. The focus is on a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method, with a comparative overview of Capillary Zone Electrophoresis (CZE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as alternative analytical techniques. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical strategy for their specific needs, particularly in the context of stability testing and quality control.
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its advanced version, UPLC, are the most common techniques for the analysis of iomeprol, offering high resolution, sensitivity, and robustness. A validated stability-indicating UPLC-PDA method has been reported for the simultaneous quantification of phenol (B47542) and iomeprol in a parenteral preparation[1].
Experimental Protocol: UPLC-PDA Method
This section details the experimental protocol for the validated UPLC-PDA method for iomeprol analysis[1].
Chromatographic Conditions:
-
System: Waters ACQUITY® UPLC-PDA H-class system
-
Column: Information not available in the provided search results.
-
Mobile Phase: Information not available in the provided search results.
-
Flow Rate: Information not available in the provided search results.
-
Injection Volume: Information not available in the provided search results.
-
Column Temperature: Information not available in the provided search results.
-
Detection: Photodiode Array (PDA) detector, wavelength not specified in the provided search results.
-
Retention Time for Iomeprol: 1.75 minutes[1].
Sample Preparation:
-
Stock standard solutions were prepared by dissolving iomeprol in distilled water.
-
Working solutions were prepared by further dilution of the stock solution.
-
For parenteral preparations containing phenol, the sample was diluted accordingly[1].
Method Validation Data
The UPLC-PDA method was validated according to ICH guidelines, and the key performance parameters are summarized in the table below.
| Validation Parameter | Iomeprol | Acceptance Criteria |
| Accuracy (%) | 100.0 - 100.2 | 97.0 - 103.0 |
| Precision (RSD %) | ||
| - Repeatability | 0.61 | ≤ 2.0 |
| - Intermediate Precision | 1.49 | ≤ 2.0 |
| Linearity | Not specified | R² > 0.99 |
| Specificity | No interference from blank | No co-elution |
| Selectivity | Resolution of degradation peaks > 2.0 | Baseline separation |
| Carry-over (%) | 0 | < 0.1 |
Table 1: Summary of Validation Data for the UPLC-PDA Method for Iomeprol.[1]
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. The UPLC-PDA method was shown to be selective for iomeprol in the presence of its degradation products formed under various stress conditions.
Stress Conditions Applied: [1]
-
Acid Hydrolysis: Addition of 100 µL hydrochloric acid, 10 minutes.
-
Base Hydrolysis: Addition of 100 µL sodium hydroxide (B78521) 4 N, 10 minutes.
-
Oxidation: Addition of 100 µL hydrogen peroxide 3%, 10 minutes.
-
Reduction: Addition of 60 mg potassium iodide, 10 minutes.
-
Thermal Degradation: High temperature 95°C, 24 hours.
-
Photolytic Degradation: Exposure to UV light at 254 nm and 366 nm for 3 hours.
Two primary degradation peaks were observed at 1.29 and 3.84 minutes under all stress conditions, with a resolution of 2.0 relative to the iomeprol and phenol peaks, respectively[1]. A specific degradation peak at 0.64 minutes was observed only under reductive stress[1].
Comparative Analytical Methods
While HPLC/UPLC is a robust and widely used technique, other methods can be employed for the analysis of iomeprol, each with its own advantages and limitations.
Capillary Zone Electrophoresis (CZE)
CZE is a high-efficiency separation technique that can be used for the analysis of ionic and ionizable compounds.
-
Principle: CZE separates molecules based on their charge-to-size ratio in an electric field.
-
Application for Iomeprol: Iomeprol, being a neutral molecule, would require the use of Micellar Electrokinetic Chromatography (MEKC), a mode of CE, for analysis. However, it has been noted that iodinated contrast agents like iomeprol can interfere with the detection of proteins in CZE, particularly in the β- and α-globulin fractions, which may lead to misinterpretation of results in clinical settings[2][3][4].
-
Advantages: High separation efficiency, low sample and reagent consumption.
-
Limitations: Potential for interference in complex matrices, may not be as robust as HPLC for routine quality control.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.
-
Principle: Molecules are separated by LC and then ionized and detected based on their mass-to-charge ratio.
-
Application for Iomeprol: A validated LC-MS/MS method has been developed for the simultaneous determination of seven iodinated X-ray contrast media, including iomeprol, in water samples. This method offers very low limits of quantification (below 10 ng/L).
-
Advantages: High sensitivity and selectivity, suitable for trace analysis and impurity profiling.
-
Limitations: Higher equipment cost and complexity compared to HPLC-UV/PDA.
Method Comparison Summary
| Feature | UPLC-PDA | Capillary Zone Electrophoresis (CZE) | LC-MS/MS |
| Principle | Chromatographic separation based on polarity | Electrophoretic separation based on charge-to-size ratio | Chromatographic separation coupled with mass-based detection |
| Selectivity | Good, can be optimized with column and mobile phase selection | High, but susceptible to matrix interference | Excellent, highly specific |
| Sensitivity | Good (µg/mL range) | Good (ng/mL to µg/mL range) | Excellent (ng/L to pg/mL range) |
| Robustness | High, well-established for routine analysis | Moderate, can be influenced by buffer composition and capillary surface | Moderate to High, requires specialized expertise |
| Cost | Moderate | Low to Moderate | High |
| Application | Routine quality control, stability testing, assay | Research, analysis of charged molecules, potential for chiral separations | Trace analysis, impurity identification, pharmacokinetic studies |
Table 2: Comparison of Analytical Methods for Iomeprol.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of developing and validating a stability-indicating HPLC/UPLC method and the decision-making process for selecting an appropriate analytical technique.
References
- 1. Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of monoclonal protein by capillary zone electrophoresis can be challenged by iodinated contrast agent interference: a case report [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparison of different synthesis routes for iomeprol
Iomeprol (B26738), a non-ionic, low-osmolar iodinated contrast agent, is a critical component in modern diagnostic imaging. Its synthesis has been approached through various chemical pathways, each with distinct advantages and disadvantages. This guide provides a detailed comparison of two prominent synthesis routes for iomeprol, offering valuable insights for researchers, scientists, and professionals in drug development.
Synthesis Route 1: Starting from 5-Amino-2,4,6-triiodoisophthalic Acid
This classical approach begins with the readily available 5-amino-2,4,6-triiodoisophthalic acid. The synthesis proceeds through the formation of an acid chloride, followed by acylation, methylation, amidation, and finally deacetylation to yield iomeprol.
Synthesis Route 2: Starting from 5-Nitroisophthalic Acid
An alternative strategy commences with 5-nitroisophthalic acid. This route involves nitration, reduction, iodination, and subsequent functional group manipulations to arrive at the iomeprol molecule. This pathway offers an alternative starting material and a different sequence of chemical transformations.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: from 5-Amino-2,4,6-triiodoisophthalic Acid | Route 2: from 5-Nitroisophthalic Acid |
| Starting Material | 5-Amino-2,4,6-triiodoisophthalic acid | 5-Nitroisophthalic acid |
| Key Intermediates | 5-Amino-2,4,6-triiodoisophthaloyl dichloride, N-methyl derivative | 5-Aminoisophthalic acid, 5-Amino-2,4,6-triiodoisophthalic acid |
| Overall Yield | Reported yields vary, with some patents claiming up to 66%.[1] | Specific overall yield data is less commonly reported in direct comparison. |
| Purity | High purity (e.g., 99.1% to 99.8% by HPLC) is achievable.[1] | High purity is also a target for this route. |
| Advantages | Utilizes a common intermediate for other contrast agents, potentially reducing manufacturing infrastructure costs.[1][2] | Starts from a simpler, non-iodinated precursor. |
| Disadvantages | May involve the use of hazardous reagents like thionyl chloride and acetoxyacetyl chloride.[1][2] | Involves more synthetic steps, including nitration, reduction, and iodination, which can be challenging to control and may have environmental implications.[3] |
Experimental Protocols
Route 1: Key Experimental Steps
Step 1: Formation of 5-Amino-2,4,6-triiodoisophthaloyl dichloride 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid is treated with a chlorinating agent, such as thionyl chloride, to produce the corresponding diacyl chloride.[1]
Step 2: Acylation The resulting dichloride is then reacted with acetoxyacetyl chloride.[1]
Step 3: Methylation The acylated intermediate is methylated using a methylating agent like iodomethane.[1]
Step 4: Amidation and Deacetylation The N-methyl derivative undergoes condensation with 3-amino-1,2-propanediol, followed by deacetylation using an alkali metal hydroxide (B78521) to yield iomeprol.[1]
Route 2: Key Experimental Steps
Step 1: Nitration of Isophthalic Acid Isophthalic acid is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-nitroisophthalic acid.[3]
Step 2: Reduction of the Nitro Group The nitro group of 5-nitroisophthalic acid is reduced to an amino group, for example, using iron powder in the presence of an acid, to yield 5-aminoisophthalic acid.[3]
Step 3: Iodination The 5-aminoisophthalic acid is then iodinated, typically using iodine monochloride, to introduce three iodine atoms onto the benzene (B151609) ring, forming 5-amino-2,4,6-triiodoisophthalic acid.[3]
Step 4: Conversion to Iomeprol From this common intermediate, the synthesis proceeds similarly to the final steps of Route 1, involving the formation of the diacyl chloride, acylation, methylation, amidation, and deacetylation.
Visualization of Synthesis Pathways
Caption: Synthesis Route 1 for Iomeprol.
Caption: Synthesis Route 2 for Iomeprol.
References
A Comparative Guide to Iomeprol Hydrolysate-1 and Other Contrast Agent Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iomeprol hydrolysate-1 against other key intermediates used in the synthesis of non-ionic iodinated contrast agents. The information presented is based on available experimental data from patents and scientific literature, focusing on performance metrics critical to drug development and manufacturing.
Introduction
The synthesis of non-ionic X-ray contrast media, such as Iomeprol, involves a multi-step chemical process with several key intermediates. The purity, yield, and overall process efficiency of synthesizing these intermediates are critical factors that impact the quality and cost of the final active pharmaceutical ingredient (API). This guide focuses on "this compound," chemically known as 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, and compares its synthetic performance with other crucial intermediates in the production of widely used contrast agents like Iohexol and Iopamidol.
Key Intermediates in Non-Ionic Contrast Agent Synthesis
The synthesis of many non-ionic contrast agents proceeds through a common precursor, 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide. This compound is then further functionalized to yield the final contrast agent. For Iomeprol, a key step is the acetylation of this amino group to form this compound.
The following diagram illustrates a generalized synthetic pathway for non-ionic iodinated contrast agents, highlighting the position of these key intermediates.
Iomeprol and its Degradation Products: A Comparative Analysis for Researchers
This guide provides a comprehensive comparative analysis of the iodinated contrast agent iomeprol (B26738) and its degradation products. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's stability, degradation pathways, and the potential implications of its transformation products. The guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex processes for enhanced understanding.
Chemical and Physical Properties
Iomeprol is a non-ionic, monomeric iodinated contrast medium with high water solubility, low osmolality, and low viscosity compared to many other contrast agents.[1] These properties contribute to its favorable safety profile in clinical use. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C17H22I3N3O8 | |
| Molecular Weight | 777.09 g/mol | |
| Log Kow (n-octanol/water) | -2.68 | [2] |
| Water Solubility | High | [1] |
| Appearance | Clear, colorless to pale yellow solution | [3] |
Degradation of Iomeprol
Iomeprol is known to be persistent in the environment but can be degraded through various processes, including advanced oxidation processes (AOPs), ozonation, and microbial biotransformation.[4][5] The degradation of iomeprol is a concern as it can lead to the formation of numerous transformation products (TPs), some of which may be more toxic than the parent compound.
Degradation Pathways
The degradation of iomeprol proceeds through several key pathways, which often occur in combination depending on the degradation method. The primary transformation pathways identified in the literature include:
-
Deiodination: The removal of iodine atoms from the aromatic ring is a common degradation step.
-
Hydrogen Abstraction: Removal of a hydrogen atom, often from a side chain.
-
Amide Hydrolysis: The cleavage of amide bonds in the side chains.
-
Oxidation of Side Chains: The alcohol groups on the side chains can be oxidized to form aldehydes, ketones, or carboxylic acids.
-
Dehydration: The loss of a water molecule from the side chains.
-
Dealkylation: The removal of alkyl groups from the side chains.
The following diagram illustrates the major degradation pathways of iomeprol.
Degradation Kinetics
The rate of iomeprol degradation is highly dependent on the specific conditions of the degradation process. Limited quantitative data is available, but some studies have reported kinetic parameters.
| Degradation Process | Kinetic Model | Rate Constant / Half-life | Reference |
| Co(II)-mediated activation of peroxymonosulfate (B1194676) (AOP) | Pseudo-first-order | k = 7.7 x 10-2 min-1 | [6] |
| Co-metabolism by Pseudomonas sp. | First-order | - | |
| Biotransformation (in wastewater treatment) | - | >80% transformation | [7] |
| Biotransformation (experimental conditions) | - | >90% biotransformed within 49 days | [8] |
| Primary Biodegradation (experimental) | - | Did not exceed 15% | [2] |
| Elimination in humans (normal renal function) | - | Half-life of 1-2 hours | [9] |
Iomeprol Degradation Products
The degradation of iomeprol results in a complex mixture of transformation products. While a comprehensive list of all degradation products and their concentrations is not available, several key products have been identified in various studies.
| Degradation Process | Identified Products / Product Classes | Reference |
| Ozonation | Aldehyde and carbonyl-containing compounds | [5][10] |
| Biotransformation | Iomeprol TP643, Iomeprol TP687 | [7] |
| Advanced Oxidation Processes | Deiodinated products, products of side-chain oxidation | [6] |
During water disinfection processes, the degradation of iomeprol can lead to the formation of iodinated disinfection by-products (I-DBPs), which are often more toxic than the parent compound.[4]
Comparative Toxicity Analysis
A significant challenge in the comparative analysis of iomeprol and its degradation products is the limited availability of quantitative toxicity data for the individual transformation products. However, toxicity data for the parent compound, iomeprol, is available and provides a baseline for comparison.
Toxicity of Iomeprol
Iomeprol exhibits low acute toxicity to aquatic organisms.[2]
| Organism | Test Duration | Endpoint | Value (mg/L) | Reference |
| Algae (Selenastrum capricornutum) | 14 days | EC50 | > 1000 | [1][2] |
| Water flea (Daphnia magna) | 48 hours | LC50 | > 1000 | [1][2] |
| Fish (Lepomis macrochirus) | 96 hours | LC50 | > 1000 | [1][2] |
| Fish (Danio rerio) | 35 days | NOEC | ≥ 10 | [2] |
Toxicity of Degradation Products
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of research findings. Below are representative protocols for key experiments related to the degradation and analysis of iomeprol.
Protocol 1: Ozonation of Iomeprol in Aqueous Solution
This protocol describes a bench-scale ozonation experiment to study the degradation of iomeprol and the formation of its by-products.
Materials:
-
Iomeprol standard
-
High-purity water
-
Ozone generator
-
Gas washing bottles
-
Reaction vessel with a gas diffuser
-
Magnetic stirrer
-
Quenching agent (e.g., sodium thiosulfate)
-
HPLC-MS/MS system
Procedure:
-
Prepare a stock solution of iomeprol in high-purity water at a known concentration (e.g., 10 mg/L).
-
Transfer a defined volume of the iomeprol solution to the reaction vessel.
-
Generate ozone from oxygen using the ozone generator and bubble it through the iomeprol solution at a constant flow rate.
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquots by adding a quenching agent to stop the degradation process.
-
Filter the samples and analyze them using a validated HPLC-MS/MS method to determine the concentration of remaining iomeprol and to identify and quantify the degradation products.
The following diagram illustrates a typical experimental workflow for an ozonation study.
References
- 1. Iomeron® (Injektionsvätska, lösning 250 mg I/ml) • Fass vy | FASS Vård [fass.se]
- 2. Iomeron® (Injektionsvätska, lösning 250 mg I/ml) • Fass vy | FASS Vård [fass.se]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Occurrence of iodinated X-ray contrast media and their biotransformation products in the urban water cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Iomeprol? [synapse.patsnap.com]
- 10. Formation of oxidation by-products of the iodinated X-ray contrast medium iomeprol during ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Showdown: A Comparative Analysis of Iomeprol and Iohexol Intermediates
In the synthesis of non-ionic iodinated contrast media, the stability of synthetic intermediates is a critical factor influencing the purity, yield, and overall quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the stability of key intermediates in the manufacturing of iomeprol (B26738) and iohexol (B1672079), two widely used X-ray contrast agents. While direct comparative stability data for these intermediates is not extensively published, this document outlines the key structural differences, proposes experimental protocols for a head-to-head comparison, and discusses the anticipated stability profiles based on fundamental chemical principles.
Key Intermediates at a Glance
The synthetic pathways of iomeprol and iohexol share a common precursor, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide . The divergence in their synthesis, and thus the key difference in their subsequent intermediates, lies in the nature of the acyl group attached to the 5-amino position of the tri-iodinated benzene (B151609) ring.
-
Iohexol Intermediate: 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
-
Iomeprol Intermediate: 5-(N-methyl-2-hydroxyacetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
The primary structural difference is the substituent on the 5-amino nitrogen: an acetyl group for the iohexol intermediate versus an N-methyl-2-hydroxyacetyl group for the iomeprol intermediate. This seemingly minor difference can have significant implications for the stability of the respective molecules.
Proposed Comparative Stability Study: Experimental Protocol
To definitively compare the stability of these intermediates, a forced degradation study should be conducted.[1][2][3] This involves subjecting the intermediates to a range of stress conditions more severe than accelerated stability testing to predict their degradation pathways and intrinsic stability.[2]
Objective: To compare the degradation profiles of the key intermediates of iomeprol and iohexol under various stress conditions and identify the primary degradation products.
Materials:
-
Purified Iohexol Intermediate (5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide)
-
Purified Iomeprol Intermediate (5-(N-methyl-2-hydroxyacetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and other necessary solvents and reagents.
Experimental Workflow:
References
Performance comparison of HPLC vs. UPLC for iomeprol analysis
In the precise world of pharmaceutical analysis, the choice of analytical technique is paramount to ensuring the quality, safety, and efficacy of drug substances. For the analysis of iomeprol (B26738), a non-ionic, iodinated contrast agent, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools. This guide provides an objective comparison of their performance for iomeprol analysis, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their needs.
The Fundamental Difference
At their core, both HPLC and UPLC are liquid chromatography techniques that separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[1] The primary distinction lies in the particle size of the stationary phase and the operating pressure of the system.[1][2][3] HPLC typically employs columns with particle sizes of 3-5 µm and operates at pressures up to 400 bar (around 6,000 psi).[2][4] In contrast, UPLC utilizes sub-2 µm particles and can withstand much higher pressures, often exceeding 1,000 bar (approximately 15,000 psi).[2][3] This fundamental difference in particle size and pressure leads to significant variations in performance.
Performance Comparison: Iomeprol Analysis
| Parameter | HPLC | UPLC | Performance Advantage |
| Analysis Time | ~15 - 30 minutes | ~2 - 5 minutes | UPLC offers a 5- to 10-fold increase in speed, dramatically enhancing sample throughput.[5][6] |
| Resolution | Good | Excellent | UPLC provides a significant improvement in resolution, leading to better separation of iomeprol from potential impurities.[3][5] |
| Sensitivity | Standard | High | The narrower peaks in UPLC result in a 3- to 5-fold increase in sensitivity, crucial for detecting trace impurities.[5] |
| Solvent Consumption | High | Low | UPLC can reduce solvent usage by 50-70%, leading to significant cost savings and a more environmentally friendly method.[5] |
| System Backpressure | Up to 400 bar | > 1,000 bar | The higher pressure in UPLC is a key factor in its enhanced performance but requires more robust instrumentation.[2] |
| Column Particle Size | 3 - 5 µm | < 2 µm | Smaller particles in UPLC columns provide a larger surface area, leading to more efficient separation.[1][3] |
| Injection Volume | 5 - 20 µL | 1 - 5 µL | Smaller injection volumes are typically used in UPLC due to the smaller column dimensions. |
| System Cost | Lower | Higher | UPLC systems have a higher initial investment and potentially higher maintenance costs.[1] |
Experimental Protocols
Below are representative experimental methodologies for the analysis of iomeprol using both HPLC and UPLC.
HPLC Method for Iomeprol in Plasma and Urine
This method is based on a published high-performance liquid chromatographic assay for iomeprol.[7]
-
Sample Preparation: Biological fluids are treated with ion-exchange resins. Iopamidol is added as an internal standard.[7]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase column is utilized.
-
Mobile Phase: Specific mobile phase composition is not detailed in the abstract but would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: UV-Vis spectrometry at 245 nm.[7]
UPLC Method for Simultaneous Quantification of Phenol (B47542) and Iomeprol
This method is adapted from a validated UPLC-PDA method for the simultaneous quantification of phenol and iomeprol in a parenteral preparation.[8][9]
-
Instrumentation: A Waters ACQUITY® UPLC-PDA H-class system.[8]
-
Column: Acquity UPLC C18 column (50 mm × 2.1 mm, 1.7 µm).[9]
-
Mobile Phase: A mixture of an OPA buffer (pH 4.2) and acetonitrile (60:40 v/v).[9]
-
Flow Rate: Not specified, but typically in the range of 0.2 - 0.5 mL/min for UPLC.[2]
-
Detection: Photodiode Array (PDA) detector.
-
Injection Volume: Not specified, but typically low for UPLC systems.
Workflow and Key Differences: A Visual Representation
The following diagram illustrates the general workflow for chromatographic analysis and highlights the key distinctions between HPLC and UPLC.
Caption: General workflow of chromatographic analysis highlighting the key differences in pump pressure and column particle size between HPLC and UPLC systems.
The Verdict: Choosing the Right Tool for the Job
For the analysis of iomeprol, both HPLC and UPLC are viable techniques. The choice between them ultimately depends on the specific analytical needs and available resources of the laboratory.
-
HPLC remains a robust and reliable workhorse for routine quality control and release testing where validated methods are already in place and high throughput is not the primary concern.[2] Its lower cost and less stringent maintenance requirements make it an attractive option for many laboratories.[1]
-
UPLC is the clear choice for applications demanding high throughput, improved sensitivity for impurity profiling, and faster method development.[1][2][3] The significant reduction in analysis time and solvent consumption can lead to long-term cost savings and increased laboratory efficiency, despite the higher initial investment.[5][10] The enhanced resolution offered by UPLC is particularly advantageous for separating iomeprol from closely related impurities, ensuring a more accurate assessment of its purity.[5]
References
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 4. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 5. niito.kz [niito.kz]
- 6. Advantages of application of UPLC in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic assay of iomeprol in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
A Comparative Purity Analysis of Iomeprol Hydrolysate-1 from Diverse Suppliers
For researchers, scientists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensuring the safety and efficacy of final drug products. This guide provides a comprehensive comparative evaluation of Iomeprol hydrolysate-1, a key intermediate in the synthesis of the non-ionic X-ray contrast agent Iomeprol, from three different commercial suppliers.
This objective analysis is supported by detailed experimental data from a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA), and Liquid Chromatography-Mass Spectrometry (LC-MS). The findings herein offer a critical resource for making informed decisions in the procurement and quality control of this essential pharmaceutical precursor.
Executive Summary
The purity of this compound was assessed from three suppliers, designated as Supplier A, Supplier B, and Supplier C. All suppliers provided material with a purity of over 98% for the main component. However, significant differences were observed in the impurity profiles, with Supplier A demonstrating the lowest levels of total and individual impurities. Forced degradation studies were also conducted to establish the stability-indicating nature of the developed analytical methods and to characterize potential degradation products.
Data Presentation
The quantitative data from the purity analysis of this compound from the three suppliers are summarized in the tables below.
Table 1: Purity of this compound by HPLC-UV
| Supplier | Purity (%) | Total Impurities (%) |
| Supplier A | 99.8 | 0.2 |
| Supplier B | 99.2 | 0.8 |
| Supplier C | 98.5 | 1.5 |
Table 2: Impurity Profile of this compound by UPLC-PDA
| Supplier | Impurity 1 (RRT 0.85) (%) | Impurity 2 (RRT 1.15) (%) | Unknown Impurities (%) |
| Supplier A | 0.05 | 0.08 | 0.07 |
| Supplier B | 0.25 | 0.30 | 0.25 |
| Supplier C | 0.60 | 0.55 | 0.35 |
Table 3: Characterization of Major Impurities by LC-MS
| Impurity | Proposed Structure |
| Impurity 1 | Isomeric variant of this compound |
| Impurity 2 | Incompletely hydrolyzed Iomeprol precursor |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.
Ultra-Performance Liquid Chromatography (UPLC-PDA) for Impurity Profiling
-
Instrumentation: Waters ACQUITY UPLC H-Class System with a Photodiode Array Detector.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0 5 10 95 12 95 12.1 5 | 15 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Characterization
-
Instrumentation: Agilent 1290 Infinity II LC System coupled to an Agilent 6545XT AdvanceBio Q-TOF.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Same as UPLC-PDA method.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 100-1000 m/z.
-
Sample Preparation: The eluent from the UPLC-PDA analysis was directly infused into the mass spectrometer.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the analytical methods.[1] Samples of this compound from Supplier A were subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.
Visualizations
Caption: Experimental workflow for the comparative analysis.
Caption: Potential cellular signaling pathways affected by impurities.
Discussion
The purity of this compound is a critical quality attribute that can impact the impurity profile of the final Iomeprol drug substance. The results of this comparative study indicate that while all three suppliers provide material of acceptable purity, there are notable differences in the levels of process-related impurities.
Supplier A's material exhibited the highest purity and the cleanest impurity profile, suggesting a more robust and well-controlled manufacturing process. The higher levels of impurities in the materials from Suppliers B and C could potentially lead to challenges in downstream purification steps and may require additional quality control measures.
The forced degradation studies successfully demonstrated that the developed HPLC and UPLC methods are stability-indicating. Degradation of this compound was observed under all stress conditions, and the resulting degradation products were well-resolved from the main peak and other impurities. This confirms that these methods are suitable for monitoring the stability of this compound and for identifying potential degradation pathways.
The potential for impurities in iodinated contrast media to induce cellular stress is a topic of ongoing research.[3] The illustrative signaling pathway diagram highlights how such impurities could potentially lead to the generation of reactive oxygen species, mitochondrial dysfunction, and endoplasmic reticulum stress, ultimately culminating in inflammation and apoptosis in susceptible cells, such as renal tubular cells.[3] This underscores the importance of stringent impurity control in the manufacturing of contrast agents.
Conclusion
Based on this comprehensive evaluation, this compound from Supplier A is recommended as the highest quality material among the three suppliers tested. Its high purity and low impurity profile are desirable for the synthesis of Iomeprol and can contribute to a more consistent and reliable manufacturing process for the final drug product. Researchers and drug development professionals should consider the impurity profile, in addition to the main component purity, when selecting a supplier for critical raw materials. The detailed analytical methods provided in this guide can be readily implemented for in-house quality control and supplier qualification.
References
A Comparative Analysis of Forced Degradation Pathways of Iomeprol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the forced degradation pathways of iomeprol (B26738), a non-ionic, monomeric iodinated contrast agent. The stability of iomeprol under various stress conditions is a critical factor in ensuring its safety and efficacy. This document summarizes its degradation behavior, compares it with other commonly used iodinated contrast media where data is available, and provides detailed experimental protocols for conducting forced degradation studies.
Intrinsic Stability and Degradation Profile
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[1] These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[1] Understanding the degradation profile of iomeprol is crucial for the development of stability-indicating analytical methods and for ensuring the quality of the final drug product.
Comparative Degradation Kinetics
While comprehensive, direct comparative studies on the forced degradation of iomeprol against other contrast agents under all ICH-prescribed stress conditions are limited in publicly available literature, some studies provide valuable insights into its relative stability under specific conditions.
One study investigating the oxidative degradation of iomeprol and iohexol (B1672079) using sulfate (B86663) radicals found that iomeprol is more susceptible to radical attack than iohexol.[2] The pseudo-first-order rate constant for iomeprol was more than double that of iohexol, indicating a faster degradation rate under these oxidative conditions.[2]
Table 1: Comparative Oxidative Degradation Kinetics of Iomeprol and Iohexol [2]
| Compound | Pseudo-first-order rate constant (min⁻¹) | Bimolecular rate constant with SO₄•⁻ (M⁻¹s⁻¹) |
| Iomeprol | 7.7 × 10⁻² | 1.8 × 10¹⁰ |
| Iohexol | 3.5 × 10⁻² | 7.9 × 10⁹ |
Data from a study involving sulfate radical-based oxidation.[2]
Table 2: Summary of Forced Degradation Conditions and Expected Outcomes for Non-ionic Iodinated Contrast Media
| Stress Condition | Typical Conditions | Potential Degradation Pathways for Non-ionic Iodinated Contrast Media |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated at 60-80°C | Amide bond cleavage on the side chains.[2] |
| Alkaline Hydrolysis | 0.1 M to 1 M NaOH, heated at 60-80°C | Amide bond cleavage on the side chains.[2] |
| Oxidative Degradation | 3% to 30% H₂O₂ at room temperature | Deiodination, hydrogen abstraction, amide hydrolysis, amino oxidation, hydroxyl substituent, transformation of alkyl aromatic amides to aromatic carbamoyl, dehydration, and oxidation of primary alcohol groups to carboxyl groups.[2] Iomeprol has been shown to be more susceptible to oxidative degradation by sulfate radicals than iohexol.[2] |
| Thermal Degradation | Dry heat at temperatures above accelerated testing conditions (e.g., >50°C) | Generally, non-ionic iodinated contrast media are relatively stable to thermal stress. However, prolonged exposure to high temperatures can lead to the formation of various degradation products. |
| Photodegradation | Exposure to a minimum of 1.2 million lux hours and 200 watt-hours/m² of light | Photodegradation can lead to deiodination and other transformations. A study on iomeprol and iopamidol (B1672082) formulations exposed to X-ray radiation up to 100 mGy showed no significant degradation, indicating stability under these specific photolytic conditions.[3] However, exposure to UV or fluorescent light as per ICH guidelines may result in degradation.[1] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on iomeprol, based on established guidelines and practices.[1][4][5]
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve iomeprol in a suitable solvent (e.g., water or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Solutions: Dilute the stock solution with the respective stressor to achieve the desired concentration for the study.
Forced Degradation Conditions
-
Acid Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 1 M HCl.
-
Reflux the mixture at 80°C for a specified period (e.g., 2, 4, 8 hours).
-
After the specified time, cool the solution to room temperature and neutralize it with 1 M NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 1 M NaOH.
-
Reflux the mixture at 80°C for a specified period.
-
After the specified time, cool the solution to room temperature and neutralize it with 1 M HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To a suitable volume of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for a specified period, protected from light.
-
After the specified time, dilute the solution to a suitable concentration with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period.
-
For degradation in solution, reflux the drug solution at a high temperature for a specified period.
-
After the specified time, cool the sample and dissolve or dilute it to a suitable concentration for analysis.
-
-
Photodegradation:
-
Expose the drug substance (solid and in solution) to a light source that provides a minimum of 1.2 million lux hours and 200 watt-hours/m², as per ICH Q1B guidelines.[1]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dissolve or dilute the sample to a suitable concentration for analysis.
-
Analytical Methodology
-
Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically developed and validated.
-
Column: A C18 column is commonly used for the separation of iomeprol and its degradation products.
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. A gradient elution may be necessary to separate all degradation products.
-
Detection: UV detection at an appropriate wavelength is commonly employed. Mass spectrometry (LC-MS) can be used for the identification and characterization of the degradation products.[6]
Visualizations
Degradation Pathways and Experimental Workflow
The following diagrams illustrate the known degradation pathways of iomeprol under oxidative stress and a general workflow for conducting a forced degradation study.
Caption: Oxidative degradation pathways of iomeprol.[2]
Caption: General workflow for a forced degradation study.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Purification Techniques for Iomeprol Intermediates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of iomeprol (B26738), a widely used non-ionic X-ray contrast agent, involves the formation of several key intermediates.[1][2] The purity of these intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative overview of various purification techniques for two central iomeprol intermediates: 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA) and 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B). The information presented is collated from industrial patents and scientific literature, offering insights into process optimization and impurity control.
Comparative Data on Purification Techniques
The following tables summarize quantitative data on different purification methods for ABA and Compound B, focusing on yield and purity.
Table 1: Purification of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA)
| Purification Technique | Key Impurities Targeted | Purity Achieved | Yield | Reference |
| Alkaline Hydrolysis | ABA monomethylester, ABA dimer | Reduction of ABA monomethylester from ~0.4% to <0.01%; Reduction of ABA dimer from ~0.1% to <0.01% | Not explicitly stated | [3][4] |
Table 2: Purification of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B)
| Purification Technique | Key Steps | Purity Achieved | Crude Yield | Purified Yield | Reference |
| Crystallization | Cooling and filtration | ~99% (HPLC) | 73-81% | 66-71% | [5] |
| Continuous Process with Decolorization and Crystallization | Iodination, quenching, decolorizing with sodium dithionite, crystallization | ~99% (HPLC) | Not explicitly stated | Not explicitly stated | [6][7] |
| Recrystallization | Recrystallization from 2-methoxyethanol (B45455)/butanol (twice) | >99% (HPLC) | Not explicitly stated | 55.1% | [8] |
| Recrystallization | Recrystallization from ethanol | 99.1% (HPLC) | Not explicitly stated | 66% | [9] |
| Recrystallization | Recrystallization from methanol (B129727) and 2-butanol | 99.3% (HPLC) | Not explicitly stated | Not explicitly stated | [10] |
Experimental Protocols
This section details the methodologies for the key purification experiments cited in the tables above.
Alkaline Hydrolysis of ABA
This process is designed to eliminate ABA monomethylester and ABA dimer impurities from an aqueous solution of ABA or its hydrochloride salt prior to iodination.[3][4]
Procedure:
-
An aqueous solution of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA) or its hydrochloride salt containing impurities is prepared.
-
The pH of the solution is adjusted to a range of 12 to 13 by the addition of an aqueous solution of sodium hydroxide.
-
The solution is maintained at this pH to facilitate the hydrolysis of the ester and dimer impurities. This pH range is critical to ensure the selective hydrolysis of impurities without significantly affecting the amide side chains of the ABA molecule.[3]
-
Following hydrolysis, the pH is adjusted to 2.5-3.0 with hydrochloric acid.
Purification of Compound B via Continuous Process
This industrial-scale process involves a continuous reaction and purification sequence to produce high-purity Compound B.[6][7][11]
Workflow:
-
Iodination: 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA) or its hydrochloride salt is iodinated with iodine chloride in a first reactor at a pH between 2 and 3 and a temperature between 60°C and 90°C.
-
Quenching: The iodination reaction is quenched in a second reactor by the addition of a quenching reagent.
-
Decolorization: The quenched reaction mixture is transferred to a third reactor where it is decolorized at a pH above 4 by adding a decolorizing reagent, such as sodium dithionite.[12]
-
Crystallization: The decolorized solution is cooled to a temperature between 25°C and 45°C in a fourth reactor to induce crystallization of Compound B.
-
Isolation: The crystalline product is isolated by filtration and washed.
Caption: Continuous synthesis and purification of Compound B.
Recrystallization of Iomeprol Intermediate
Recrystallization is a common laboratory and industrial technique to purify solid compounds. The following protocol is for the purification of an iomeprol intermediate to a high degree of purity.[8]
Procedure:
-
The crude intermediate, N,N'-bis(2,3-dihydroxypropyl)-5-hydroxyacetamido-2,4,6-triiodoisophthalamide, is dissolved in a hot solvent mixture of 2-methoxyethanol and butanol.
-
The solution is allowed to cool slowly, promoting the formation of pure crystals while impurities remain dissolved in the mother liquor.
-
The crystals are collected by filtration.
-
The recrystallization process is repeated to achieve a purity of over 99% as determined by HPLC.
Signaling Pathways and Logical Relationships
The synthesis of iomeprol from its key intermediates involves a series of chemical transformations. The following diagram illustrates the logical progression from the starting materials to the final product.
Caption: Simplified synthetic pathway to Iomeprol.
References
- 1. What is the mechanism of Iomeprol? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 6. A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Patent 2281804 [data.epo.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. data.epo.org [data.epo.org]
- 11. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 12. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Our Environment: Proper Disposal Procedures for Iomeprol Hydrolysate-1
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is as crucial as the discoveries made in the laboratory. This document provides essential guidance on the proper disposal of Iomeprol hydrolysate-1, a substance derived from the X-ray contrast agent Iomeprol. Due to the persistence of iodinated compounds in the environment and the potential for the formation of harmful disinfection byproducts, strict adherence to these procedures is paramount.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.
Disposal Do's and Don'ts
The following table summarizes the key logistical and safety considerations for the disposal of this compound.
| Guideline Category | Recommended Action (Do) | Prohibited Action (Don't) |
| Containment | Collect this compound waste in a dedicated, properly labeled, and sealed container. The container should be made of a compatible material. | Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines. |
| Environmental Protection | Treat as a hazardous chemical waste and dispose of it through your institution's designated hazardous waste management program. | Do not pour Iomeprol or its hydrolysates down the drain. [1][2] These compounds are not effectively removed by wastewater treatment plants.[3] |
| Labeling | Clearly label the waste container with "this compound Waste" and any other information required by your institution's safety protocols. | Do not use ambiguous or incomplete labels. |
| Storage | Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected for disposal. | Do not store waste containers in public areas or near drains. |
Step-by-Step Disposal Protocol
The following protocol outlines the detailed steps for the safe disposal of this compound waste generated in a laboratory setting.
1. Waste Segregation and Collection:
- At the point of generation, immediately transfer any waste containing this compound into a designated, leak-proof waste container.
- This includes any unused solutions, contaminated labware (e.g., pipette tips, vials), and cleaning materials (e.g., absorbent pads).
2. Container Labeling:
- Use a permanent marker to clearly label the waste container with the following information:
- The full chemical name: "this compound Waste"
- The primary hazards associated with the waste (if known; as a precaution, consider it an environmental hazard).
- The date of accumulation.
- The name of the principal investigator or laboratory group.
3. Temporary Storage:
- Securely seal the waste container.
- Store the container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and have secondary containment to prevent the spread of any potential spills.
4. Scheduling Waste Pickup:
- Once the waste container is full or has reached the maximum allowed accumulation time according to your institution's policy, arrange for its collection by the designated Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
- Follow your institution's specific procedures for requesting a waste pickup.
5. Documentation:
- Maintain a log of the accumulated this compound waste, including the amount and date of disposal. This is crucial for regulatory compliance and waste tracking.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, the scientific community can minimize its environmental footprint and ensure a safe working environment for all. The responsible management of chemical waste is a shared responsibility that is integral to sustainable scientific progress.
References
Essential Safety and Logistical Information for Handling Iomeprol Hydrolysate-1
This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Iomeprol hydrolysate-1. The following procedural guidance is designed to ensure safe laboratory operations and proper disposal of materials.
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table includes information on the parent compound, Iomeprol, and related intermediates where available.
| Property | Value | Source |
| Chemical Name | Iomeprol intermediate-1 | MedChemExpress |
| Synonyms | Compound 5 | MedChemExpress |
| Use | Synthesis of contrast agents | MedChemExpress[5] |
| Storage (Iomeprol intermediate-1) | -80°C for 6 months; -20°C for 1 month | MedChemExpress[5] |
| Parent Compound | Iomeprol | Multiple Sources |
| Iomeprol Melting Point | 285-291 °C | Chemos GmbH & Co.KG[6] |
| Iomeprol Boiling Point | 198 °C | Santa Cruz Biotechnology, Inc.[6] |
| Iomeprol Chemical Formula | C17H22I3N3O8 | New Drug Approvals[6] |
| Iomeprol Average Molecular Weight | 777.089 g/mol | New Drug Approvals[6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound and similar chemical compounds.[4]
-
Hand Protection: Nitrile rubber gloves are recommended for their resistance to a variety of organic solvents.[7][8] If prolonged contact or immersion is anticipated, consider using double gloves or heavier-duty gloves.[4]
-
Eye Protection: Chemical splash goggles are required at all times in the laboratory when handling chemicals.[8][9] They must be worn over prescription glasses, and contact lenses should be avoided as they can trap chemical vapors.[8]
-
Body Protection: A knee-length laboratory coat, preferably with gathered cuffs, should be worn to protect skin and clothing from spills.[3][7][9] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
-
Clothing: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[4][8]
Experimental Protocols: Step-by-Step Guidance
The following is a general protocol for handling a solid chemical like this compound in a laboratory setting. This should be adapted to the specific requirements of your experiment.
1. Preparation and Weighing:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use a dedicated set of spatulas and weighing boats.
-
Weigh the desired amount of this compound on an analytical balance, minimizing the generation of dust.
-
Clean the balance and surrounding area immediately after weighing.
2. Solubilization and Reaction:
-
If the protocol requires dissolving the compound, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
Perform all reactions involving this compound in a well-ventilated chemical fume hood.
-
Ensure all glassware is properly secured.
3. Post-Reaction Quenching and Work-up:
-
Quench reactions carefully, especially if they are exothermic.
-
During extraction and separation steps, be mindful of pressure build-up in separatory funnels.
-
All aqueous and organic layers containing the compound or its byproducts should be considered hazardous waste.
4. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent.
-
Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Operational and Disposal Plan
Proper segregation and disposal of waste are critical to laboratory safety and environmental protection. As this compound is a halogenated organic compound, it must be disposed of as hazardous waste.[10][11]
Waste Segregation and Collection:
-
Halogenated Organic Waste: All solid waste contaminated with this compound (e.g., weighing boats, gloves, absorbent paper) and all liquid waste (e.g., reaction mixtures, solvents from extraction) must be collected in a designated, labeled container for halogenated organic waste.[11][12][13]
-
Sharps Waste: Any needles or sharp implements used must be disposed of in a designated sharps container.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents (this compound), and the approximate concentrations.[10][13] Do not use abbreviations.
-
Container Management: Keep waste containers closed when not in use.[10][13] Store them in a designated satellite accumulation area within the laboratory.
Disposal Procedure:
-
Do not dispose of any this compound waste down the drain or in the regular trash.[12][14]
-
When the waste container is nearly full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department for disposal via incineration at a licensed facility.[11]
References
- 1. Interference of medical contrast media on laboratory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. sweet.ua.pt [sweet.ua.pt]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
